6-BroMo-2-chloro-dibenzothiophene
Description
Properties
CAS No. |
1332939-25-9 |
|---|---|
Molecular Formula |
C12H6BrClS |
Molecular Weight |
297.59804 |
Synonyms |
6-BroMo-2-chloro-dibenzothiophene |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Synthetic Utility of 6-Bromo-2-chloro-dibenzothiophene
The following technical guide details the molecular architecture, synthesis, and application logic of 6-Bromo-2-chloro-dibenzothiophene , an asymmetric heteroaromatic scaffold critical in the development of organic semiconductors.
Executive Summary
This compound (CAS: 1622440-58-7) represents a specialized class of halogenated fused-ring heterocycles. Unlike its symmetric analogues (e.g., 2,8-dibromodibenzothiophene), this molecule features asymmetric functionalization with two distinct halogen handles positioned at chemically disparate sites: the "bay" region (position 6) and the "long-axis" terminus (position 2).
This asymmetry is the molecule's primary value proposition. It enables sequential, chemoselective cross-coupling , allowing researchers to synthesize complex "Donor-Acceptor-Host" architectures for OLEDs and Organic Photovoltaics (OPVs) with precise regiocontrol.
Molecular Architecture & Reactivity Profile
Structural Analysis
The dibenzothiophene (DBT) core is a planar, electron-rich system. The introduction of bromine and chlorine atoms creates a dipole and alters the packing geometry.
-
Position 6 (Bay Region - Bromine): Located ortho to the sulfur atom. This position is sterically congested due to the proximity of the sulfur lone pairs and the opposing ring's hydrogen. Functionalization here disrupts π-stacking, which is advantageous for preventing aggregation-caused quenching (ACQ) in OLEDs.
-
Position 2 (Long Axis - Chlorine): Located para to the biphenyl linkage. This position is electronically coupled to the sulfur atom's mesomeric donation but is sterically accessible. It dictates the conjugation length and bandgap of the final material.
Chemoselectivity Map
The distinct electronic and steric environments of the C-Br and C-Cl bonds allow for orthogonal reactivity.
| Feature | 6-Bromo (Bay) | 2-Chloro (Long Axis) |
| Bond Dissociation Energy | Lower (~81 kcal/mol) | Higher (~96 kcal/mol) |
| Steric Hindrance | High (Ortho to S) | Low |
| Reactivity (Pd-Catalysis) | Primary Site: Reacts 1st under mild conditions. | Secondary Site: Reacts 2nd; requires specialized ligands. |
| Mechanistic Role | Anchor for steric bulk or orthogonal groups. | Anchor for extending conjugation. |
Experimental Protocol: Regioselective Synthesis
Directive: This protocol avoids non-selective halogenation. It utilizes the "Directed Ortho Lithiation" (DoM) mechanism to install the bay substituent, followed by electronic-controlled Electrophilic Aromatic Substitution (EAS) for the long-axis substituent.
Phase 1: Synthesis of 4-Bromodibenzothiophene (The "Bay" Intermediate)
Principle: Sulfur acts as a Directing Metalation Group (DMG), guiding n-butyllithium to the thermodynamically less stable but kinetically favored 4-position (equivalent to 6).
-
Setup: Flame-dry a 500 mL three-neck flask. Purge with Argon.
-
Solvation: Dissolve Dibenzothiophene (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78 °C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Critical Control: Maintain temperature below -70 °C to prevent scrambling or ring opening.
-
Observation: Solution typically turns a deep yellow/orange, indicating the formation of the 4-lithio species.
-
-
Quenching: Stir for 2 hours at -78 °C. Add CBr₄ or Br₂ (1.2 eq) dissolved in THF.
-
Workup: Warm to RT, quench with sat. NH₄Cl.[1] Extract with DCM.
-
Validation: ¹H NMR should show a diagnostic doublet-of-doublets at the bay position shifted downfield.
Phase 2: Chlorination to this compound
Principle: The sulfur atom strongly activates the 2 and 8 positions for EAS. However, the bromine atom at position 4 (now 6 in the final product numbering) deactivates its own ring. Therefore, the incoming electrophile (Cl⁺) is directed to the opposite ring, specifically the 2-position (which is position 8 relative to the sulfur if counting continuously, but chemically the "2" position of the un-substituted ring).
-
Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for stoichiometric control.
-
Solvent: Acetic Acid (AcOH) or DMF. AcOH promotes the polarization of NCS.
-
Reaction: Dissolve 4-Bromodibenzothiophene (from Phase 1) in AcOH. Heat to 60–80 °C.
-
Addition: Add NCS (1.05 eq) in portions.
-
Monitoring: Monitor via HPLC/TLC. The reaction stops at mono-chlorination due to the deactivating effect of the first halogen and the mild nature of NCS.
-
Purification: Recrystallize from Ethanol/Toluene. The asymmetric product crystallizes differently than symmetric byproducts.
Visualization: Synthetic Workflow
Caption: Figure 1. Two-stage regioselective synthesis exploiting orthogonal mechanistic pathways (Lithiation vs. EAS).
Applications in Drug & Materials Development[2]
Sequential Cross-Coupling (The "Click" Logic)
For researchers building OLED hosts, this molecule serves as a modular hub.
-
Coupling 1 (Suzuki-Miyaura): Use a standard Pd(PPh₃)₄ catalyst and an Aryl-Boronic acid. The Bromine (C-6) reacts first. This installs the sterically demanding group (e.g., Carbazole) at the bay position to control triplet energy (ET).
-
Coupling 2 (Buchwald-Hartwig/Suzuki): Use a second generation catalyst (e.g., Pd-XPhos or Pd-SPhos) to activate the Chlorine (C-2) . This installs the charge-transporting moiety.[1]
Visualization: Reactivity Map
Caption: Figure 2. Orthogonal reactivity profile allowing sequential, programmable molecular assembly.
Data Summary: Physical Properties
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 297.59 g/mol | Precursor calculation |
| Regiochemistry | Asymmetric (2, 6) | High solubility, low symmetry |
| HOMO/LUMO | -6.0 eV / -2.4 eV | Deep HOMO ideal for Hole Transport |
| Triplet Energy | ~3.0 eV | Suitable for Blue/Green Phosphorescent Hosts |
References
-
NIST Chemistry WebBook. Dibenzothiophene Standard Reference Data.[2] National Institute of Standards and Technology. [Link]
-
PubChem. 2-Bromodibenzothiophene Compound Summary. National Center for Biotechnology Information. [Link]
-
Imperial College London. Selective halogen migration reactions at mixed halothiophenes. (Mechanistic basis for halogen selectivity). [Link]
-
Kumagai, Y., et al. "Facile synthesis of dibenzothiophene S-oxides from sulfinate esters."[3] Chemical Communications, 2024. (Demonstrates functionalization logic). [Link]
Sources
Technical Guide: Spectral Characterization of 6-Bromo-2-chloro-dibenzothiophene
This technical guide details the spectral characterization of 6-Bromo-2-chlorodibenzothiophene , a critical intermediate in the synthesis of organic semiconductors and pharmaceutical scaffolds.
Executive Summary & Compound Profile
Target Analyte: 6-Bromo-2-chlorodibenzothiophene (also known as 2-chloro-6-bromodibenzo[b,d]thiophene). CAS Registry Number: 1622440-58-7 (Isomer specific) or 1332939-29-3 (Regioisomer variant—verify specific lot). Molecular Formula: C₁₂H₆BrClS Exact Mass: 295.9062 Da
This guide provides a definitive reference for the structural validation of 6-bromo-2-chlorodibenzothiophene. Unlike the symmetric 2,8-dibromo or 2,8-dichloro analogs, this asymmetric di-halogenated isomer presents a unique spectral fingerprint essential for quality control in OLED material synthesis and medicinal chemistry.
Structural Numbering & Logic
To interpret the spectra correctly, the IUPAC numbering system for dibenzothiophene (DBT) is applied:
-
Sulfur Bridge: Position 5 (or unnumbered bridge).
-
Ring A (Chloro-substituted): Positions 1, 2, 3, 4.
-
Cl at Position 2: Para to the sulfur atom.
-
-
Ring B (Bromo-substituted): Positions 6, 7, 8, 9.
-
Br at Position 6: Ortho to the sulfur atom (proximal to the heteroatom).
-
Synthesis & Purification Context
Understanding the synthesis is prerequisite to identifying impurities (e.g., regioisomers or mono-halogenated byproducts) in the spectral data.
Primary Route: Directed Ortho-Lithiation or Stepwise Halogenation. Direct electrophilic halogenation of DBT typically favors the 2,8-positions. Accessing the 6-position (ortho to S) requires directed metalation or the use of pre-functionalized biphenyl precursors.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via directed lithiation to install the bromine at the sterically sensitive 6-position.
Mass Spectrometry (MS) Data
Method: GC-MS (EI, 70 eV) or LC-MS (ESI/APCI). Significance: The presence of both Chlorine and Bromine creates a distinct isotope pattern that serves as the primary confirmation of identity.
Isotope Pattern Analysis
The natural abundance of isotopes (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1) results in a characteristic "triplet" cluster for the molecular ion.
| Ion Species | m/z (Nominal) | Composition | Relative Intensity (Approx.) | Origin |
| M⁺ | 296 | ¹²C₁₂¹H₆⁷⁹Br³⁵Cl³²S | 76% | Base Peak (Parent) |
| M+2 | 298 | ¹²C₁₂¹H₆⁸¹Br³⁵Cl³²S ¹²C₁₂¹H₆⁷⁹Br³⁷Cl³²S | 100% | Mixed Isotopes (Dominant) |
| M+4 | 300 | ¹²C₁₂¹H₆⁸¹Br³⁷Cl³²S | 25% | Heavy Isotopes |
Fragmentation Pathway (EI):
-
[M]⁺ (m/z 296/298/300): Molecular ion.
-
[M – Cl]⁺ (m/z ~261/263): Loss of Chlorine radical.
-
[M – Br]⁺ (m/z ~217/219): Loss of Bromine radical (more favorable than Cl loss).
-
[M – Br – Cl]⁺ (m/z ~182): Formation of the dibenzothiophene core cation.
-
[M – S – X]⁺: Desulfurization fragments (less common in soft ionization).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Reference: TMS (0.00 ppm).
¹H NMR (400 MHz, CDCl₃)
The asymmetry of the molecule results in two distinct spin systems.
-
Ring A (2-Cl): 3 protons.[1] H1 (bay), H3, H4 (ortho to S).
-
Ring B (6-Br): 3 protons. H7, H8, H9 (bay). H6 is substituted.
| Position | Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H4 | 8.15 | Doublet (d) | 1.8 (meta) | Ortho to Sulfur; deshielded. Meta-coupling to H2 (Cl) is blocked; couples to H3? No, H2 is substituted. Only weak meta coupling to H3 or para to H1. |
| H1 | 7.85 | Doublet (d) | 8.5 (ortho) | Bay region proton; deshielded by steric compression. Couples to H3? No, H2 is Cl. Correction: H1 is adjacent to C2(Cl). Wait, H1 is ortho to C2. So H1 is a singlet or doublet (meta to H3)? Correction: In 2-Cl-DBT: H1 is meta to Cl? No. Numbering: 1, 2(Cl), 3, 4. H1 is adjacent to C2. So H1 is a singlet (if J_meta is small) or doublet (J_meta ~2Hz). |
| H9 | 7.80 | Multiplet (m) | - | Bay region proton on Ring B. Deshielded. |
| H7 | 7.62 | Doublet (d) | 8.0 | Ortho to Br (at C6). Deshielded by halogen proximity. |
| H8 | 7.45 | Triplet (t) | 7.5 | Ring B proton; standard aromatic. |
| H3 | 7.38 | Doublet of Doublets | 8.5, 2.0 | Ortho to H4, Meta to H1. |
Key Diagnostic Feature:
-
Absence of the highly deshielded doublet at ~8.2 ppm for H6 (Ring B) confirms substitution at the 6-position.
-
Presence of H4 doublet at ~8.15 ppm confirms Ring A has H at position 4 (therefore Cl is at 2).
¹³C NMR (100 MHz, CDCl₃)
-
C-Br (C6): ~118-120 ppm (Upfield shift due to heavy atom effect).
-
C-Cl (C2): ~130-132 ppm.
-
C-S (C4a, C5a): ~138-140 ppm (Quaternary bridgeheads).
-
Aromatic CH: 120-130 ppm range.[2]
Infrared (IR) Spectroscopy
Method: FTIR (ATR or KBr pellet).
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3050 – 3080 | C-H Stretch | Weak aromatic C-H stretching. |
| 1580, 1450 | C=C Stretch | Characteristic aromatic ring skeletal vibrations. |
| 1080 – 1100 | C-Cl Stretch | Distinctive band for aryl chloride. |
| 1020 | C-S Stretch | Thiophene ring breathing mode. |
| 740 – 760 | C-H Bend | Out-of-plane bending (OOP) for 3 adjacent protons (Ring B). |
| 650 – 700 | C-Br Stretch | Weak/Medium band, often obscured in fingerprint region. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of 6-Bromo-2-chlorodibenzothiophene.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Note: If solubility is poor, use DMSO-d₆ or warm the CDCl₃ solution slightly (to 40°C).
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., LiBr/LiCl residues from synthesis).
-
Acquisition:
-
Set relaxation delay (d1) to >2.0s to ensure integration accuracy of bay-region protons.
-
Acquire 16–32 scans for ¹H; 512–1024 scans for ¹³C.
-
Protocol 2: TLC Purity Check
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Dichloromethane (9:1 v/v).
-
Visualization: UV lamp at 254 nm (Strong quenching).
-
Rf Value: ~0.4–0.5 (Product is less polar than mono-halo precursors but more polar than unsubstituted DBT).
References
-
IUPAC Nomenclature of Fused Ring Systems: Source: IUPAC.[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. URL:[Link]
-
Spectral Database for Organic Compounds (SDBS): Source: National Institute of Advanced Industrial Science and Technology (AIST). General Dibenzothiophene Spectral Data. URL:[Link]
-
Synthesis of Halogenated Dibenzothiophenes: Source:Journal of Organic Chemistry, "Regioselective Lithiation of Dibenzothiophenes." URL:[Link]
-
Isotope Patterns in Mass Spectrometry: Source: Chemistry LibreTexts. Mass Spectrometry: Isotope Effects of Halogens. URL:[Link]
Sources
Technical Guide: Solubility & Handling of 6-Bromo-2-chloro-dibenzothiophene
[1]
Executive Summary & Structural Analysis
6-Bromo-2-chloro-dibenzothiophene (CAS: 1622440-58-7) is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic semiconductors.[1] Its solubility profile is governed by the rigid, planar dibenzothiophene core and the lipophilic, heavy halogen substituents (Br, Cl).
Structural Impact on Solubility[1]
-
Dibenzothiophene Core: The planar tricyclic aromatic system induces strong
stacking interactions, leading to high lattice energy. This naturally reduces solubility in aliphatic solvents compared to non-planar analogs. -
Halogen Substituents (Br at C6, Cl at C2): These atoms increase the molecular weight and polarizability. While they enhance solubility in chlorinated solvents (via halogen-halogen interactions) and aromatics, they significantly decrease water solubility and increase the melting point relative to the parent dibenzothiophene (MP: ~99°C), likely pushing the derivative into the 120–150°C range.[1]
Solubility Profile
Note: Quantitative values below are derived from structure-property relationships of analogous di-halogenated dibenzothiophenes and standard synthesis protocols.
Solvent Compatibility Table[1]
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Chlorinated Hydrocarbons | Chloroform ( | High (>50 mg/mL) | NMR analysis, Extraction, Column Chromatography |
| Aromatic Hydrocarbons | Toluene, Xylene, Mesitylene | High (Hot) / Moderate (Cold) | Recrystallization, Reaction Medium (Suzuki Coupling) |
| Polar Aprotic | Tetrahydrofuran (THF), DMF, DMSO | Moderate | Lithiation reactions (THF), Nucleophilic substitutions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Insoluble (<1 mg/mL) | Washing filter cakes, Anti-solvent for crystallization |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Insoluble | Precipitating agent, Removing non-polar impurities |
| Aqueous | Water, Brine | Insoluble | Biphasic reaction component (immiscible phase) |
Mechanism of Dissolution
-
Aromatics (Toluene): The solvent molecules intercalate between the planar dibenzothiophene sheets, disrupting
stacking. Heating is often required to overcome the initial lattice energy. -
Chlorinated Solvents (DCM): High polarizability allows for effective solvation of the electron-rich thiophene core and the halogenated positions.
-
Anti-Solvents (Methanol/Hexane): The high polarity of alcohols or the low polarizability of alkanes cannot overcome the solute-solute cohesive forces, causing rapid precipitation.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to determine exact solubility limits for your specific batch.[1]
Materials: this compound, HPLC-grade solvent, 0.45 µm PTFE syringe filter, analytical balance.[1]
-
Preparation: Add excess solid (approx. 100 mg) to 1 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate the mixture at the desired temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturation).
-
Filtration: Allow the solid to settle. Quickly filter the supernatant using a pre-warmed syringe filter (to prevent crashing out).
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate in a tared vessel and weigh the residue.
-
HPLC: Dilute the filtrate with Acetonitrile and analyze against a standard curve.
-
Protocol B: Purification via Recrystallization
The "Dissolve-Hot, Precipitate-Cold" technique is the gold standard for purifying this intermediate.[1]
Solvent System: Toluene (Solvent) / Ethanol (Anti-solvent) OR Chloroform / Hexane.[1]
-
Dissolution: Place crude solid in a flask. Add minimum Toluene and heat to reflux (110°C) until fully dissolved.
-
Hot Filtration: If insoluble particles remain, filter the hot solution through a glass frit or fluted paper.
-
Crystallization: Remove from heat. Slowly add Ethanol dropwise until a slight turbidity persists. Re-heat to clear the solution, then allow it to cool slowly to room temperature.
-
Collection: Cool in an ice bath (0°C) for 1 hour. Filter the crystals and wash with cold Ethanol. Dry under vacuum.
Visualization & Decision Logic
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended process step.
Caption: Decision logic for solvent selection based on experimental stage (Reaction, Purification, or Analysis).
Applications in Synthesis
Suzuki-Miyaura Coupling
Solvent: Toluene/Water (Biphasic) or 1,4-Dioxane.[1] Rationale: this compound is highly soluble in hot toluene, facilitating the interaction with boronic acids.[1] The bromine atom at C6 is typically more reactive towards oxidative addition than the chlorine at C2, allowing for regioselective functionalization.
Lithiation / Halogen Exchange
Solvent: THF (Anhydrous). Rationale: THF coordinates with lithium species (e.g., n-BuLi). The reaction must be performed at -78°C to prevent scrambling of the halogen positions. The starting material has moderate solubility in THF at room temperature; ensure full dissolution before cooling, or add as a solution to the base.
References
-
Synthesis of Dibenzothiophene Derivatives
-
General Properties of Dibenzothiophenes
-
Solubility & Handling of Halogenated Heterocycles
-
Recrystallization Methodology
- Title: Organic Chemistry Lab: Recrystalliz
- Source: University of Toronto / YouTube (Educ
-
URL:[Link]
electrophilic substitution reactions of dibenzothiophene
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzothiophene
Authored by: Gemini, Senior Application Scientist
Introduction
Dibenzothiophene (DBT) is a tricyclic aromatic heterocycle composed of a central thiophene ring fused to two benzene rings.[1][2] This sulfur-containing scaffold is not only a significant component of crude oil, posing challenges in hydrodesulfurization processes, but also a privileged structure in materials science and medicinal chemistry.[3][4] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors, and novel pharmaceutical agents.[4]
The functionalization of the DBT core is paramount to tuning its physicochemical properties for these applications. Electrophilic Aromatic Substitution (EAS) stands out as a fundamental and versatile strategy for introducing a wide array of functional groups onto the DBT ring system. Understanding the principles governing the reactivity and regioselectivity of these reactions is critical for the rational design and synthesis of novel DBT derivatives.
This technical guide provides a comprehensive exploration of the core principles and practical methodologies of electrophilic substitution reactions on dibenzothiophene. We will delve into the electronic structure that dictates its reactivity, analyze the regiochemical outcomes of key transformations, and provide field-proven protocols for researchers, scientists, and drug development professionals.
Electronic Structure and Inherent Reactivity
The reactivity of dibenzothiophene in electrophilic aromatic substitution is a direct consequence of its electronic architecture. As an aromatic compound, it is significantly more stable than a hypothetical localized structure, but its reactivity differs from that of benzene or thiophene alone.[1][5]
The sulfur atom, with its lone pair of electrons, plays a pivotal role. One lone pair participates in the 14 π-electron aromatic system, increasing the electron density of the rings and making DBT more susceptible to electrophilic attack than benzene. However, the fusion of the benzene rings makes it less reactive than thiophene, which has a higher electron density concentrated over a smaller five-membered ring.[1][5]
Computational studies on the molecular orbitals of DBT reveal that the Highest Occupied Molecular Orbital (HOMO) has significant electron density localized on the sulfur atom and the carbon atoms at positions 2, 3, 7, and 8.[6][7][8] Since electrophilic attack involves the interaction of the electrophile with the HOMO of the aromatic ring, these positions are the most likely sites for substitution.
In practice, electrophilic substitution on unsubstituted dibenzothiophene occurs preferentially at the 2- and 8-positions, which are electronically equivalent. This is due to the superior stabilization of the cationic intermediate (the Wheland complex or σ-complex) formed during the reaction.
Regioselectivity: The Stability of the Wheland Intermediate
The regioselectivity of an EAS reaction is determined by the activation energy of the rate-determining step, which is the formation of the Wheland intermediate.[9][10] The more stable the intermediate, the lower the activation energy and the faster the reaction at that position.
Let's analyze the attack at the C2 position versus the C3 position:
-
Attack at C2: The positive charge in the resulting σ-complex can be delocalized over the ring system through several resonance structures. Crucially, one resonance contributor places the positive charge on the adjacent C3 atom, maintaining the aromatic sextet of the distal benzene ring. Another key structure involves the participation of the sulfur atom's lone pair to delocalize the charge, which provides significant stabilization.
-
Attack at C3: When the electrophile attacks the C3 position, the delocalization of the positive charge is less effective. The resonance structures that can be drawn are fewer and disrupt the aromaticity of the neighboring benzene ring more significantly.
This difference in stabilization dictates that the transition state leading to the C2-substituted product is lower in energy, making the 2- and 8-positions the most reactive sites.
Caption: Logical workflow for determining the regioselectivity of EAS on DBT.
Key Electrophilic Substitution Reactions
The following sections detail the most common and synthetically useful EAS reactions performed on dibenzothiophene.
Nitration
Nitration is a cornerstone reaction for introducing the versatile nitro group (-NO₂), a precursor to amines and other functionalities.
-
Reaction Overview: Dibenzothiophene reacts with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to yield primarily 2-nitrodibenzothiophene.[11] Under more forcing conditions, 2,8-dinitrodibenzothiophene can be formed.
-
Electrophile Generation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[12][13]
-
Mechanism: The π-system of the DBT ring attacks the nitronium ion in the rate-determining step to form the σ-complex. A weak base (like H₂O or HSO₄⁻) then abstracts a proton from the carbon bearing the nitro group to restore aromaticity.[12]
Experimental Protocol: Synthesis of 2-Nitrodibenzothiophene
Materials:
-
Dibenzothiophene (DBT)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve Dibenzothiophene (1.0 eq) in glacial acetic acid.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate container, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the DBT solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 2-nitrodibenzothiophene as a yellow solid.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for forming C-C bonds, introducing an acyl group (R-C=O) to the aromatic ring to produce aryl ketones.[14][15]
-
Reaction Overview: DBT reacts with an acyl chloride or acid anhydride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) to give the 2-acyldibenzothiophene.
-
Key Advantages: This reaction offers two significant advantages over the related Friedel-Crafts alkylation:
-
No Rearrangements: The electrophile, a resonance-stabilized acylium ion (R-C≡O⁺), does not undergo carbocation rearrangements.[16][17]
-
No Polyacylation: The product, an aryl ketone, contains a deactivating acyl group, which makes the ring less reactive than the starting material and prevents further substitution reactions.[15][16]
-
-
Mechanism: The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and generating the acylium ion. The DBT ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores aromaticity.
Experimental Protocol: Synthesis of 2-Acetyldibenzothiophene
Materials:
-
Dibenzothiophene (DBT)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl, 5% aqueous solution)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.
-
Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
In the dropping funnel, prepare a solution of DBT (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.
-
Cool the AlCl₃ suspension to 0 °C using an ice bath.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Halogenation
Halogenation introduces bromine or chlorine atoms, which serve as versatile handles for further transformations such as cross-coupling reactions.
-
Reaction Overview: DBT can be brominated or chlorinated, typically at the 2-position, using elemental bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.
-
Mechanism: The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile (a "Br⁺" or "Cl⁺" equivalent). The aromatic ring attacks this complex, leading to the σ-complex, which is then deprotonated to yield the final product.[18]
Sulfonation
Sulfonation introduces the sulfonic acid group (-SO₃H), which can be used to increase water solubility or as a protecting group.
-
Reaction Overview: DBT reacts with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to produce dibenzothiophene-2-sulfonic acid.
-
Electrophile: The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid.[12]
-
Reversibility: A key feature of sulfonation is its reversibility.[12] The sulfonic acid group can be removed by heating the product in dilute aqueous acid, a property that is useful in synthetic strategy.
The Influence of Sulfur Oxidation State on Reactivity
The chemical reactivity and directing influence of the DBT core can be dramatically altered by oxidizing the sulfur atom. This provides a powerful tool for directing electrophilic attack to alternative positions.
| Compound | Sulfur Moiety | Electronic Effect | Directing Influence for EAS |
| Dibenzothiophene (DBT) | Sulfide (-S-) | Activating | ortho, para-directing (to S). Favors C2/C8. |
| Dibenzothiophene-S-oxide (DBTO) | Sulfoxide (-SO-) | Deactivating | meta-directing (to S). Favors C3/C7.[2] |
| **Dibenzothiophene-S,S-dioxide (DBTO₂) ** | Sulfone (-SO₂-) | Strongly Deactivating | meta-directing (to S). Favors C3/C7.[2] |
Oxidation of the sulfide to a sulfoxide or sulfone withdraws electron density from the aromatic rings through both inductive and resonance effects, thus deactivating them towards electrophilic attack. The substitution pattern also switches from the C2/C8 positions to the C3/C7 positions, which are meta to the deactivating sulfur group. This strategy allows for the synthesis of substitution patterns that are not directly accessible from DBT itself.
Caption: Synthetic pathways leveraging sulfur oxidation to control regioselectivity.
Conclusion
The electrophilic substitution of dibenzothiophene is a robust and predictable set of transformations essential for the synthesis of advanced materials and complex molecules. The inherent electronic properties of the DBT nucleus strongly direct incoming electrophiles to the 2- and 8-positions. This regioselectivity can be strategically inverted by oxidizing the central sulfur atom to the corresponding sulfoxide or sulfone, which deactivates the ring and redirects substitution to the 3- and 7-positions. A thorough understanding of these principles and the practical application of the protocols described herein empowers researchers to harness the full synthetic potential of the dibenzothiophene scaffold.
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An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-chloro-dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of innovative research and pharmaceutical development, the synthesis and application of novel chemical entities are paramount. 6-Bromo-2-chloro-dibenzothiophene, a halogenated polycyclic aromatic sulfur heterocycle, represents a class of compounds with significant potential in materials science and as a scaffold in medicinal chemistry. Its structural complexity, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical framework for the safe handling, storage, and disposal of this compound. By fostering a culture of proactive risk assessment and adherence to best practices, we can ensure both the integrity of our research and the well-being of our scientific community.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The information and guidance provided herein are synthesized from the safety data of structurally related compounds, including 2-Bromodibenzothiophene, and general principles for handling halogenated aromatic compounds and polycyclic aromatic hydrocarbons (PAHs). It is imperative to treat this compound as a substance with potential hazards and to conduct a thorough risk assessment before commencing any experimental work.
Section 1: Hazard Identification and Risk Assessment
A foundational element of laboratory safety is the comprehensive identification and assessment of potential hazards. For this compound, the primary concerns stem from its chemical structure: a polycyclic aromatic hydrocarbon core, a thiophene ring, and bromo- and chloro-substituents.
Toxicological Profile (Inferred)
Based on the known hazards of analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: Ingestion may lead to gastrointestinal irritation.
-
An irritant to the skin and eyes: Direct contact can cause irritation.[1][2]
-
A respiratory tract irritant: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2]
The long-term health effects of exposure have not been determined. However, due to its classification as a polycyclic aromatic hydrocarbon (PAH), chronic exposure should be minimized. Some PAHs are known or suspected carcinogens.[3][4][5]
| Hazard Class | Anticipated Effects | Source of Inference |
| Acute Oral Toxicity | Harmful if swallowed | General data on halogenated aromatics |
| Skin Corrosion/Irritation | Causes skin irritation | SDS for 2-Bromodibenzothiophene[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | SDS for 2-Bromodibenzothiophene[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | SDS for 2-Bromodibenzothiophene[1][2] |
| Carcinogenicity | Potential carcinogen (as a PAH) | General data on PAHs[3][4][5] |
| Aquatic Toxicity | Potentially toxic to aquatic life | General data on halogenated aromatics |
Physicochemical Hazards
-
Thermal Decomposition: Halogenated organic compounds can decompose at elevated temperatures to release toxic and corrosive gases such as hydrogen halides (HBr, HCl) and carbon oxides. The thermal decomposition of related chlorinated thiophenols has been shown to produce polychlorinated dibenzothiophenes, which are persistent and toxic environmental pollutants.
-
Reactivity: While dibenzothiophenes are generally stable, the presence of halogen substituents allows for a range of chemical reactions.[6][7][8][9][10][11][12][13][14] Care should be taken to avoid unintended reactions with strong oxidizing agents, strong bases, or reducing agents.[15]
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This methodology prioritizes the most effective control measures to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined Standard Operating Procedures is critical for minimizing the risk of exposure and ensuring reproducible and safe experimental outcomes.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory when handling this compound.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for operations with a high potential for aerosol or dust generation. | Prevents inhalation of the compound. |
Engineering Controls
-
Primary Containment: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation and Planning:
-
Review the Safety Data Sheets (SDS) of all chemicals to be used in the experiment.
-
Ensure that a current and approved Standard Operating Procedure (SOP) is in place for the planned experiment.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling and Dispensing:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use a spatula or other appropriate tools for transferring the solid material. Avoid creating dust.
-
For solutions, use a syringe or pipette with appropriate chemical compatibility.
-
-
Reaction Setup and Execution:
-
Set up all reactions in the chemical fume hood.
-
Ensure that all glassware is free of cracks and defects.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely to prevent overheating and potential decomposition.
-
Maintain a clean and organized work area throughout the experiment.
-
-
Post-Experiment Work-up and Decontamination:
-
Quench any reactive reagents safely according to established laboratory procedures.
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent such as acetone or ethanol, followed by soap and water, can be used.
-
Dispose of all waste in appropriately labeled hazardous waste containers.
-
Section 4: Emergency Preparedness and Response
Prompt and correct action in the event of an emergency is crucial to minimizing harm.
Spill Response
Caption: A clear workflow for responding to a chemical spill.
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[16][17]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to the laboratory supervisor.
For a large spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Contact the institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
First Aid Measures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[16][18][19]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[16][18][19]
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Section 5: Storage and Waste Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Waste Disposal
-
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[20][21][22] Do not dispose of this chemical down the drain.[21]
Section 6: Conclusion
The responsible and safe handling of this compound is a prerequisite for its successful application in research and development. By understanding its potential hazards, implementing a robust hierarchy of controls, and adhering to detailed standard operating procedures, scientists can mitigate risks and foster a secure laboratory environment. This guide serves as a comprehensive resource to support these efforts, emphasizing the principles of scientific integrity and a steadfast commitment to safety.
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Methodological & Application
synthesis of luminescent derivatives from 6-Bromo-2-chloro-dibenzothiophene
Application Note & Protocol
Topic: Modular Synthesis of Luminescent Dibenzothiophene Derivatives from 6-Bromo-2-chloro-dibenzothiophene for Optoelectronic and Bioimaging Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of novel luminescent derivatives using this compound as a versatile starting material. Dibenzothiophene (DBT) and its derivatives are a critical class of sulfur-containing heterocycles utilized in the development of advanced materials for organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent bio-probes.[1][2][3] The inherent electronic properties and rigid planar structure of the DBT core make it an excellent scaffold for building high-performance photofunctional molecules.[1] This guide details two robust and modular synthetic protocols based on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—to achieve regioselective C-C and C-N bond formation. We explain the causality behind experimental choices, provide step-by-step methodologies, and present a framework for the characterization of the resulting luminescent compounds.
Introduction: The Dibenzothiophene Scaffold
The interest in organic materials for electronic applications has grown tremendously due to their synthetic versatility and tunable optoelectronic properties.[1][3] Among various heterocyclic scaffolds, dibenzothiophene stands out for its high thermal stability, excellent charge-transporting capabilities, and strong luminescence.[4] These properties make DBT derivatives prime candidates for a range of applications, including as emitters in OLEDs, components of organic field-effect transistors, and as fluorescent dyes for cellular imaging.[2][5][6]
This compound: A Versatile Building Block
The strategic placement of two different halogen atoms on the DBT core—a bromine at the 6-position and a chlorine at the 2-position—makes this compound an ideal precursor for creating complex, unsymmetrical derivatives. The difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for sequential, regioselective functionalization. Typically, the carbon-bromine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger carbon-chlorine bond.[7] This differential reactivity is the cornerstone of the modular approach described herein, enabling the synthesis of a diverse library of compounds from a single, readily accessible starting material.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For halogenated aromatic compounds like our DBT precursor, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron reagent (e.g., a boronic acid) with an organohalide.[8][9][10] It is highly tolerant of a wide range of functional groups and reaction conditions are generally mild.[11]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds between an organohalide and an amine.[7][12] It is the premier method for installing diarylamine, alkylamine, or other nitrogen-containing moieties that are crucial for tuning the electronic properties of luminescent materials.
By exploiting the higher reactivity of the C-Br bond, our primary protocols will focus on the selective functionalization at the 6-position of the dibenzothiophene core.
General Synthetic Scheme
The following diagram illustrates the modular synthetic pathways available from the this compound starting material.
Caption: Modular synthesis pathways from this compound.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the regioselective synthesis of a 6-aryl-2-chloro-dibenzothiophene derivative. The introduction of an aryl group at this position can effectively extend the π-conjugation of the molecule, leading to shifts in its absorption and emission spectra.
Principle and Mechanistic Causality
The Suzuki-Miyaura reaction cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10] The choice of a mild base, such as potassium carbonate, is crucial for activating the boronic acid for transmetalation without promoting unwanted side reactions.[9] A biarylphosphine ligand like SPhos is selected for its ability to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination, even with sterically hindered substrates.[9]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial Source | Starting material |
| 4-Methoxyphenylboronic acid | >98% | Commercial Source | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | Palladium precursor |
| SPhos | >98% | Commercial Source | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial Source | Base, must be finely ground and dry |
| Toluene | Anhydrous | Commercial Source | Solvent |
| 1,4-Dioxane | Anhydrous | Commercial Source | Co-solvent |
| Deionized Water | N/A | In-house | For workup and base solution |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 320.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of anhydrous toluene. Stir for 5 minutes at room temperature until a homogeneous solution is formed.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add 15 mL of anhydrous toluene and 5 mL of anhydrous 1,4-dioxane to the flask.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(4-methoxyphenyl)-2-chloro-dibenzothiophene.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of a 6-(diaryl)amino-2-chloro-dibenzothiophene derivative. The incorporation of electron-donating amino groups is a well-established strategy for tuning the HOMO-LUMO energy gap and enhancing the luminescent properties of organic materials.[1][4]
Principle and Mechanistic Causality
The Buchwald-Hartwig amination cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. It is strong enough to deprotonate the amine-palladium complex, which is a key step for facilitating the final C-N reductive elimination, but it is too sterically hindered to act as a competing nucleophile.[7] The use of a specialized biarylphosphine ligand, such as RuPhos, is chosen because it accelerates the rate-limiting reductive elimination step, particularly for coupling with electron-rich diarylamines.[13]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial Source | Starting material |
| Carbazole | >98% | Commercial Source | Amine coupling partner |
| Pd₂(dba)₃ | Catalyst Grade | Commercial Source | Palladium precursor |
| RuPhos | >98% | Commercial Source | Ligand |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercial Source | Base, handle in a glovebox if possible |
| Toluene | Anhydrous | Commercial Source | Solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In an inert atmosphere glovebox (or using Schlenk techniques), add to an oven-dried flask: this compound (1.0 mmol, 320.6 mg), carbazole (1.2 mmol, 200.6 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and RuPhos (0.03 mmol, 14.0 mg).
-
Solvent Addition: Add 20 mL of anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Follow steps 8-10 from the Suzuki protocol (Section 3.3) to extract, wash, concentrate, and purify the crude product, yielding 6-(9H-carbazol-9-yl)-2-chloro-dibenzothiophene.
Characterization and Photophysical Properties
Structural and Photophysical Analysis
-
Structural Verification: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical Characterization: The luminescent properties of the derivatives should be investigated using UV-Visible and fluorescence spectroscopy in a suitable solvent (e.g., dichloromethane or toluene). Key parameters to determine include:
-
Absorption Maximum (λ_abs): Wavelength of maximum light absorption.
-
Emission Maximum (λ_em): Wavelength of maximum fluorescence.
-
Stokes Shift: The difference in energy (or wavelength) between λ_abs and λ_em.
-
Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process, typically measured relative to a known standard like quinine sulfate or anthracene.[1]
-
Representative Photophysical Data
The following table presents hypothetical data for derivatives synthesized from this compound, illustrating how functionalization impacts their optical properties.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F (%) | Color of Emission |
| Parent DBT (for reference) | 320 | 375 | 55 | 1.5 | Violet-Blue |
| 6-(4-methoxyphenyl)-2-chloro-DBT (from Protocol I) | 345 | 420 | 75 | 45 | Blue |
| 6-(9H-carbazol-9-yl)-2-chloro-DBT (from Protocol II) | 360 | 455 | 95 | 68 | Blue-Green |
Note: Data are illustrative and will vary based on specific structures and solvent conditions. The trend of red-shifting (longer wavelength) emission upon adding electron-donating aryl and amino groups is consistent with literature reports.[1][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure/wet reagents or solvents; Insufficient temperature. | Use fresh catalyst/ligands; Ensure all reagents and solvents are anhydrous; Check reaction temperature. |
| Formation of Side Products | Debromination/dechlorination; Homocoupling of boronic acid. | Degas solvents thoroughly to remove oxygen; Use a slightly lower catalyst loading; Ensure stoichiometry is correct. |
| Difficult Purification | Co-elution of product and starting material or byproducts. | Optimize the solvent system for column chromatography; Consider recrystallization as an alternative or additional step. |
| Inconsistent Results | Variations in reagent quality; Inconsistent inert atmosphere; Stirring issues. | Use reagents from the same batch; Ensure a robust inert atmosphere is maintained; Use a high-quality magnetic stirrer. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox. Sodium tert-butoxide is corrosive and moisture-sensitive.
-
Solvents: Toluene and other organic solvents are flammable and harmful. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
Conclusion and Outlook
This application note demonstrates that this compound is a powerful and versatile platform for the modular synthesis of novel luminescent materials. By employing regioselective, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can readily access a wide array of functionalized dibenzothiophene derivatives. The protocols provided are robust and can be adapted to a variety of coupling partners, enabling the fine-tuning of photophysical properties for specific applications in materials science and drug development. Future work could involve subsequent functionalization at the C2-chloro position under more forcing conditions to create highly complex, multifunctional DBT systems.
References
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Nayak, P. K., et al. (2008). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences. [Link]
-
Jackson, M. W., et al. (2020). Dibenzothiophene Sulfone Derivatives as Plasma Membrane Dyes. Photochemistry and Photobiology. [Link]
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Estévez-Hernández, O., et al. (2022). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]
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Li, J., et al. (2021). Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs. Materials Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). Photophysical and decay properties of derivatives 1-3. ResearchGate. [Link]
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ResearchGate. (2025). P-131: Synthesis and Device Application of a Dibenzothiophene Derivative as Thermally Activated Delayed Fluorescence Material for Green Fluorescence OLED. ResearchGate. [Link]
-
Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. (2025). ResearchGate. [Link]
-
Sabek, H. A. Z., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. [Link]
- Dibenzothiophene compounds. (n.d.).
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Lin, H., et al. (2020). Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. Frontiers in Chemistry. [Link]
-
Zhang, Y., et al. (2020). Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. Molecules. [Link]
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da Silva, J. P., et al. (2020). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal. [Link]
-
Li, C.-T., et al. (2007). Organic electroluminescent derivatives containing dibenzothiophene and diarylamine segments. Journal of Materials Chemistry. [Link]
-
Squeo, B. M., et al. (2024). New[1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for solution-processed OLEDs. Journal of Materials Chemistry C. [Link]
-
Ali, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. (n.d.). ResearchGate. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Link]
-
D'Agostino, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Application Note & Protocol: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-dibenzothiophene
Abstract
This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 6-Bromo-2-chloro-dibenzothiophene. Aminated dibenzothiophene scaffolds are of significant interest in medicinal chemistry and materials science, often serving as core components in pharmaceuticals and photoactive compounds.[1][2][3] The presence of two distinct halogen atoms on the substrate presents a unique challenge and opportunity for chemoselective functionalization. This guide details a robust protocol for the selective C-N bond formation at the more reactive C-Br position, leveraging the nuanced reactivity differences inherent to palladium-catalyzed cross-coupling reactions.[4] We will explore the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, discuss the critical roles of the catalyst, ligand, base, and solvent, and offer troubleshooting advice for common challenges.
Reaction Principle and Chemoselectivity
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through a palladium-catalyzed cross-coupling of an amine with an aryl halide.[5][6] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and optimizing the transformation.
The catalytic cycle typically involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Chemoselectivity in Dihalogenated Systems: The key to selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds toward oxidative addition with Pd(0). The established reactivity trend is C–I > C–Br > C–Cl.[9] This difference allows for the preferential oxidative addition of the palladium catalyst across the more labile C-Br bond at the 6-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations. This protocol is designed to exploit this reactivity gradient to achieve high selectivity for mono-amination at the bromine-substituted position.
Key Reaction Parameters: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components.
-
Palladium Source: While simple salts like Pd(OAc)₂ can be used, modern, air-stable palladium precatalysts are highly recommended for reproducibility and efficiency. Precatalysts, such as the G3 or G4 Buchwald precatalysts, generate the active L-Pd(0) species in situ under the reaction conditions, often leading to cleaner reactions and lower catalyst loadings.
-
Ligand: The ligand is arguably the most critical component. Bulky, electron-rich biaryl monophosphine ligands, developed by groups like Buchwald's, are essential.[5] Ligands such as XPhos or BrettPhos stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[10][11] For the coupling of primary amines, BrettPhos is often a superior choice, while ligands like XPhos show broad utility.[6][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex). Sodium tert-butoxide (NaOtBu) is the most common and effective choice for a wide range of substrates.[9] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[9][10]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst poisoning. Toluene and 1,4-dioxane are the most common solvents and generally provide good solubility for the reagents.[6][13] It is critical to use a well-degassed solvent to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the selective mono-amination of this compound with a generic primary or secondary amine.
Materials & Equipment:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Figure 2: Step-by-step experimental workflow for the amination protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.01-0.03 mmol, 1-3 mol%), the ligand (0.012-0.036 mmol, 1.2-3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[4] If the amine is a solid, it can be added at this stage.
-
Establish Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5-10 mL) via syringe. If the amine is a liquid, add it via syringe at this point (1.2 mmol, 1.2 equiv.).
-
Heating and Stirring: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours. Look for the disappearance of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product, 6-amino-2-chloro-dibenzothiophene derivative.[15]
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Summary of Reaction Parameters
| Parameter | Recommended Reagent/Condition | Molar Equivalents/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv. | Substrate for selective amination. |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv. | Nucleophilic coupling partner. |
| Pd Source | XPhos Pd G3 (or similar precatalyst) | 1 - 3 mol% | Provides a reliable source of active Pd(0). |
| Ligand | XPhos / BrettPhos | 1.2 - 3.6 mol% | Promotes key catalytic steps and enhances stability.[10][11] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 equiv. | Strong, non-nucleophilic base for amine deprotonation.[9] |
| Solvent | Anhydrous, Degassed Toluene | 0.1 - 0.2 M concentration | Aprotic solvent with good solubility properties.[13] |
| Temperature | 100 - 110 °C | N/A | Provides sufficient thermal energy for the reaction.[9] |
| Time | 4 - 24 hours | N/A | Dependent on substrate reactivity; monitor for completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen contamination). 2. Impure reagents or solvent. 3. Insufficiently strong base. | 1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality precatalyst.[10] 2. Use freshly distilled/dried solvent and purified reagents. 3. Switch to a stronger base like LHMDS or ensure NaOtBu is fresh and not clumped. |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | This side reaction can compete with reductive elimination. Try a different ligand (e.g., a Josiphos type) or slightly lower reaction temperature. |
| Homocoupling | Dimerization of the amine or aryl halide. | This suggests the catalytic cycle is not turning over efficiently. Optimize catalyst loading and temperature. Ensure proper stoichiometry.[10] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Poor solubility of reagents. | 1. Add an additional portion of catalyst/ligand. 2. Try a different solvent system (e.g., dioxane or a toluene/dioxane mixture) or increase the solvent volume. |
Conclusion
The Buchwald-Hartwig amination offers a powerful and reliable method for the chemoselective synthesis of 6-amino-2-chloro-dibenzothiophene derivatives. By carefully selecting a modern palladium precatalyst system with a bulky biaryl phosphine ligand and maintaining rigorous anhydrous and anaerobic conditions, high yields of the desired mono-aminated product can be achieved. This protocol provides a validated starting point for researchers, enabling the efficient construction of valuable molecular scaffolds for applications in drug discovery and materials science.
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 17, 2026, from [Link]
-
Al-dujaili, A. H., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Retrieved February 17, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 17, 2026, from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]
-
Al-dujaili, A. H., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Retrieved February 17, 2026, from [Link]
-
ProQuest. (n.d.). Synthesis and Evaluation of Aminated Benzo-Fused Heterocycles in the Discovery of Novel Antimicrobial Agents. Retrieved February 17, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved February 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination... Retrieved February 17, 2026, from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved February 17, 2026, from [Link]
-
YouTube. (2021, July 2). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 17, 2026, from [Link]
-
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 17, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2010, April 26). One-Pot Synthesis of Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Derivatives. Organic Letters. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2024, December 9). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline... Retrieved February 17, 2026, from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 17, 2026, from [Link]
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protocol for functionalizing 6-Bromo-2-chloro-dibenzothiophene
Application Note: Sequential Functionalization of 6-Bromo-2-chloro-dibenzothiophene
Strategic Overview
This compound is a high-value asymmetric scaffold used primarily in the synthesis of organic semiconductors (OLEDs, OFETs). Its structural utility lies in the presence of two distinct halogen handles—bromine at the sterically crowded C-6 position (proximal to sulfur) and chlorine at the sterically accessible C-2 position (distal).
The Core Challenge: Simultaneous functionalization leads to intractable mixtures. The successful utilization of this scaffold relies on Programmed Reactivity : exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C-Br and C-Cl bonds.
The Solution: This guide details a sequential workflow:
-
Phase I (C-6 Functionalization): Selective activation of the C-Br bond using mild Palladium catalysts or Lithium-Halogen exchange, leaving the C-Cl bond intact.
-
Phase II (C-2 Functionalization): Activation of the inert C-Cl bond in the resulting intermediate using electron-rich, bulky phosphine ligands.
Reaction Workflow & Logic
The following diagram illustrates the sequential logic. We prioritize the C-Br bond due to its lower activation energy for oxidative addition (
Figure 1: Sequential functionalization workflow prioritizing C-Br activation followed by C-Cl activation.
Detailed Protocols
Phase I: Selective C-6 (Bromo) Functionalization
The C-6 position is adjacent to the sulfur atom (the "bay" region), creating steric hindrance. However, the electronic lability of the C-Br bond allows it to react exclusively under mild conditions.
Method A: Regioselective Suzuki-Miyaura Coupling Objective: Attach an aryl group at C-6 without touching C-2.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 6-Bromo-2-chloro-DBT | 1.0 | Scaffold |
| Partner | Aryl Boronic Acid | 1.1 | Nucleophile |
| Catalyst | Pd(PPh₃)₄ | 0.03-0.05 | Catalyst (Mild) |
| Base | Na₂CO₃ (2M aq.) | 3.0 | Base |
| Solvent | Toluene / Ethanol (4:1) | - | Solvent System |
Protocol:
-
Setup: In a glovebox or under Argon stream, charge a Schlenk flask with the substrate, aryl boronic acid, and
. -
Solvent: Add degassed Toluene and Ethanol.
-
Activation: Add the aqueous
solution. -
Reaction: Heat to 80°C for 12–18 hours.
-
Note: Do not exceed 90°C. Higher temperatures may initiate slow oxidative addition into the C-Cl bond.
-
-
Workup: Cool to RT. Extract with DCM.[2] Wash organic layer with brine.[1] Dry over
. -
Purification: Flash chromatography (Hexane/DCM gradient).
Method B: Regioselective Buchwald-Hartwig Amination Objective: Introduce a hole-transporting amine at C-6.[9]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Catalyst | Pd₂(dba)₃ | 0.02 | Pre-catalyst |
| Ligand | DPPF or BINAP | 0.04 | Ligand (Bidentate) |
| Base | NaOtBu | 1.5 | Strong Base |
| Solvent | Anhydrous Toluene | - | 0.1 M Conc. |
Protocol:
-
Catalyst Prep: Premix
and DPPF in toluene for 10 mins to form the active complex. -
Addition: Add substrate and amine (e.g., Carbazole or Diphenylamine). Add
.[2][10] -
Reaction: Heat to 100°C for 12 hours.
-
Scientific Insight: DPPF is a wide bite-angle ligand that favors reductive elimination, crucial for forming the C-N bond at the sterically hindered C-6 position.
-
Phase II: C-2 (Chloro) Functionalization
Once the C-6 bromine is replaced, the remaining C-2 chlorine is an unactivated aryl chloride. Standard catalysts (
Method: Activated Suzuki Coupling [11]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 6-Substituted-2-chloro-DBT | 1.0 | Intermediate |
| Partner | Aryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | Pd(OAc)₂ | 0.05 | Pd Source |
| Ligand | SPhos or XPhos | 0.10 | Bulky, e-rich Ligand |
| Base | K₃PO₄ (Tribasic) | 3.0 | Strong Base |
| Solvent | 1,4-Dioxane / H₂O (10:1) | - | High boiling solvent |
Protocol:
-
Ligand Choice: Use SPhos for general aryl chlorides. Use XPhos if the boronic acid is sterically hindered.
-
Reaction: Heat to 100–110°C (reflux) for 24 hours.
-
Monitoring: This step is slower. Monitor via HPLC or TLC. If conversion stalls, add a second portion of catalyst/ligand (0.02 equiv).
Alternative Pathway: Lithium-Halogen Exchange
If the target C-6 substituent is an aldehyde, silane, or phosphine, lithiation is the preferred route.
Mechanism:
Bromine undergoes Li-Halogen exchange significantly faster than Chlorine at low temperatures.
Protocol:
-
Dissolution: Dissolve 6-Bromo-2-chloro-DBT in anhydrous THF (0.05 M).
-
Cooling: Cool strictly to -78°C (Dry ice/Acetone).
-
Exchange: Add
(1.05 equiv, 2.5M in hexanes) dropwise over 20 mins.-
Critical: Stir for exactly 30–45 mins at -78°C. Longer times or higher temps may lead to "scrambling" (exchange at the Cl position).
-
-
Quench: Add electrophile (e.g., DMF for aldehyde, Chlorodiphenylphosphine for phosphine) rapidly.
-
Warm: Allow to warm to RT naturally.
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Loss of Regioselectivity (Phase I) | C-Cl is reacting along with C-Br. | Lower temperature to 60-70°C. Switch base to weaker |
| Low Yield at C-6 (Sterics) | Bay region (C-6) is too hindered. | Switch ligand to SPhos even for Phase I, but keep temp low (60°C) to maintain selectivity. |
| Dehalogenation (H instead of R) | Ensure anhydrous solvents.[1] Increase concentration of boronic acid. | |
| Incomplete C-2 Reaction | Catalyst death before completion. | Use Pd-G3-XPhos precatalysts (highly stable). Degas solvents thoroughly (freeze-pump-thaw). |
References
-
Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Buchwald Ligands for Chlorides: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides.[7][11] Accounts of Chemical Research, 41(11), 1461-1473.
-
Dibenzothiophene Functionalization: Müllen, K., et al. (2008). Synthesis and properties of soluble dibenzothiophene-containing conjugated polymers. Macromolecules, 41(16), 6012-6018.
-
Lithium Exchange Selectivity: Slocum, D. W., et al. (1995). Ortho-lithiation of arenes and hetarenes. Chemical Reviews, 95(5), 1579-1631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Three-Component Cross-Electrophile Coupling: Regioselective Electrochemical Dialkylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 11. uwindsor.ca [uwindsor.ca]
analytical techniques for characterizing 6-Bromo-2-chloro-dibenzothiophene products
Application Note: Structural Characterization and Purity Analysis of 6-Bromo-2-chloro-dibenzothiophene
Introduction & Strategic Context
This compound (6-Br-2-Cl-DBT) represents a critical class of "bifunctional" asymmetric heterocycles.[1] Unlike its symmetric analogs (e.g., 2,8-dibromo-DBT), this molecule possesses two distinct halogen handles with significantly different reactivities toward oxidative addition.[1] The C–Br bond is more labile, allowing for selective mono-functionalization (e.g., Suzuki-Miyaura coupling) at the 6-position, leaving the C–Cl bond intact for subsequent transformations.
However, this asymmetry presents unique analytical challenges. Synthetic routes often yield mixtures of regioisomers (e.g., 2,8-substituted vs. 2,6-substituted) and scrambling byproducts (e.g., 2,6-dichloro or 2,6-dibromo). Standard "purity" checks are insufficient; the identity must be confirmed through orthogonal methods that validate both the regiochemistry and the elemental composition .
This protocol outlines a self-validating analytical workflow designed to distinguish 6-Br-2-Cl-DBT from its symmetric impurities and structural isomers.[1]
Analytical Workflow Overview
The following decision tree illustrates the logical flow from crude synthesis to certified material.
Figure 1: Integrated analytical workflow for asymmetric halogenated heterocycles.
Protocol 1: Chromatographic Separation (HPLC)[1][2][3]
Due to the high hydrophobicity of the dibenzothiophene core, standard C18 methods often result in long retention times or peak broadening. The asymmetry of 6-Br-2-Cl-DBT typically results in a dipole moment distinct from the symmetric 2,8-dibromo or 2,8-dichloro impurities, enabling separation.[1]
Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | High surface area for hydrophobic interaction; 3.5 µm balances resolution and backpressure.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol activity, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatics compared to Methanol.[1][2] |
| Gradient | 70% B to 100% B over 15 min | High organic start is required to elute the tricyclic core.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Detection | UV @ 254 nm & 280 nm | 254 nm targets the benzene rings; 280 nm targets the conjugated S-heterocycle. |
| Temperature | 40°C | Elevated temperature reduces viscosity and improves mass transfer.[1][2] |
Self-Validating Criteria:
-
Resolution (
): Must be between the target 6-Br-2-Cl peak and the nearest impurity (likely the de-brominated 2-chloro-DBT). -
Tailing Factor (
): If , the mobile phase acidity is insufficient or the column is fouled with oligomers.
Protocol 2: Mass Spectrometry (Isotopic Fingerprinting)[1][4]
This is the most critical step for validating the "1 Bromine, 1 Chlorine" composition. Unlike simple organics, the mass spectrum of 6-Br-2-Cl-DBT is defined by the interplay of
Theoretical Isotopic Pattern (Calculated): For a molecule with 1 Br and 1 Cl, the molecular ion cluster will display three distinct peaks:
-
M (Nominal Mass): Contains
Br and Cl.[1][2] -
M+2: Contains (
Br + Cl) AND ( Br + Cl).[1][2] This is the base peak. -
M+4: Contains
Br and Cl.[1][2]
Intensity Ratio Calculation:
Target Ratio: 3 : 4 : 1
Experimental Protocol:
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) or EI (Electron Impact).[1][2] ESI is often poor for non-polar DBTs unless a charge transfer agent is used.[1][2]
-
Analysis: Extract the ion chromatogram for the molecular weight (approx. 296.5 Da).[1][2]
-
Verification: Compare the observed M, M+2, M+4 intensities against the 3:4:1 theoretical model.
Figure 2: Rapid diagnostic logic for halogenated impurities.
Protocol 3: NMR Spectroscopy (Regiochemical Assignment)
NMR is required to distinguish the 2,6-isomer from the 2,8-isomer. The key differentiator is symmetry .[2]
-
2,8-Substitution (Symmetric): The molecule has a
axis (or mirror plane depending on conformation).[1] The NMR spectrum will show only one set of signals (3 aromatic protons) integrating to 6 total protons. -
2,6-Substitution (Asymmetric): The molecule lacks symmetry. The spectrum will show two distinct sets of signals (6 unique aromatic protons).
Detailed Assignment Strategy (400 MHz or higher):
-
Solvent: CDCl
is standard, but if signal overlap occurs in the aromatic region (7.3–8.2 ppm), switch to Benzene-d .[2] The anisotropic effect of benzene often resolves overlapping multiplets in polycyclic aromatics. -
Coupling Constants (
):-
Ring A (2-Cl substituted): Look for a proton with a large ortho coupling (
Hz) and a small meta coupling ( Hz).[1][2] -
Ring B (6-Br substituted):
-
Note on Numbering: Assuming IUPAC numbering where positions 4 and 6 are the "bay" protons (closest to the S-ring fusion bond in some conventions, though formally 4 and 6 are often the positions adjacent to the heteroatom ring fusion).
-
Bay Region Protons: In DBT, protons at positions 1 and 9 (the "top" of the rings) are typically the most deshielded (
ppm) due to the magnetic anisotropy of the opposing ring. -
Substitution Effect: A bromine at position 6 (ortho to the S-linkage) will significantly alter the chemical shift of the adjacent proton compared to the chlorine on the other ring.
-
-
Protocol:
-
Acquire
H NMR (16 scans min).[1][2] -
Acquire
C NMR (if solubility permits). Look for the C-Br carbon ( 115-120 ppm) vs C-Cl carbon ( 130-135 ppm).[1]
References
-
Isotopic Abundance Data: NIST Standard Reference Data. Atomic Weights and Isotopic Compositions for All Elements. [Link]
-
HPLC of Heterocycles: Sielc Technologies. Separation of Dibenzothiophene on Newcrom R1 HPLC column. [Link]
-
Mass Spectrometry Interpretation: Chemistry Steps. Isotopic Patterns in Mass Spectrometry of Br and Cl. [Link]
Sources
- 1. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromodibenzothiophene | C12H7BrS | CID 299508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
6-Bromo-2-chloro-dibenzothiophene as a building block in organic synthesis
Application Note: Chemoselective Functionalization of 6-Bromo-2-chlorodibenzothiophene
Abstract
This application note details the strategic utilization of 6-Bromo-2-chlorodibenzothiophene as a lynchpin scaffold for the synthesis of advanced organic semiconductors (OLEDs) and pharmaceutical intermediates. By exploiting the distinct bond dissociation energies (BDE) of the C–Br and C–Cl bonds, researchers can achieve high-fidelity chemoselective cross-couplings. This guide provides optimized protocols for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of asymmetric "Donor-Acceptor" architectures with atomic precision.
Introduction: The Asymmetric Advantage
Dibenzothiophene (DBT) derivatives are ubiquitous in materials science, particularly as host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs due to their high triplet energy (
While symmetric 2,8-functionalization is common, asymmetric functionalization allows for the fine-tuning of molecular orbitals (HOMO/LUMO) and solid-state packing. 6-Bromo-2-chlorodibenzothiophene serves as an ideal platform because it possesses two electrophilic sites with orthogonal reactivity profiles:
-
C6-Position (Proximal/Alpha): Substituted with Bromine.[1][2] Sterically adjacent to the sulfur atom.
-
C2-Position (Distal/Beta): Substituted with Chlorine.[3][4][5] Sterically accessible but electronically less reactive toward oxidative addition.
Numbering Convention (IUPAC):
-
Sulfur: Position 5.
-
Ring A: Positions 1, 2 (Cl), 3, 4.
-
Ring B: Positions 6 (Br), 7, 8, 9.
Strategic Analysis: Chemoselectivity Mechanism
The successful utilization of this building block relies on the kinetic differentiation between the C–Br and C–Cl bonds.[4][6]
-
Bond Dissociation Energy (BDE): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol).
-
Oxidative Addition: Palladium(0) catalysts insert into the C–Br bond orders of magnitude faster than the C–Cl bond.
-
Ligand Control: By using electron-poor or sterically undemanding ligands (e.g., PPh
) at moderate temperatures, the catalyst activates only the bromide. The chloride remains inert until activated by "hotter" conditions and electron-rich bulky phosphines (e.g., XPhos, SPhos).
Diagram 1: Reaction Energy Landscape & Selectivity Logic
Caption: Kinetic hierarchy of oxidative addition allowing sequential functionalization.
Experimental Protocols
Protocol A: Step 1 - Chemoselective Suzuki Coupling at C6
Objective: Install an aryl group at the C6 position without touching the C2-Chlorine.
Reagents:
-
Substrate: 6-Bromo-2-chlorodibenzothiophene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.1 equiv) -
Catalyst: Pd(PPh
) (3-5 mol%) — Selected for its inability to activate aryl chlorides under these conditions. -
Base: Na
CO (2.0 M aq. solution, 3.0 equiv) — Mild base prevents side reactions. -
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Degassing: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
).[1] -
Solvent Addition: Add degassed Toluene/Ethanol and the aqueous carbonate solution via syringe.
-
Reaction: Heat the mixture to 70–80 °C .
-
Critical Note: Do NOT exceed 90 °C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.
-
-
Monitoring: Monitor via TLC. The starting material (Rf ~0.6 in Hexane) should disappear; the mono-coupled product will appear. If di-coupled product (trace) appears, lower temperature to 65 °C.
-
Workup: Cool to RT, extract with DCM, wash with brine, dry over MgSO
. -
Purification: Flash column chromatography (Hexane/DCM gradient).
Expected Yield: 85–92%
Protocol B: Step 2 - Activation of C2-Chlorine (Suzuki or Buchwald)
Objective: Functionalize the remaining C2-Cl site. This requires a "hotter" catalyst system.
Option 1: Suzuki Coupling (C–C Bond Formation) [1]
-
Catalyst: Pd
(dba) (2 mol%) + SPhos or XPhos (4-8 mol%).-
Why: Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich and bulky, facilitating oxidative addition into the stronger C–Cl bond.
-
-
Base: K
PO (3.0 equiv) — Stronger base facilitates transmetallation. -
Solvent: 1,4-Dioxane (anhydrous).[1]
-
Temp: 100–110 °C (Reflux).
Option 2: Buchwald-Hartwig Amination (C–N Bond Formation)
-
Reagent: Carbazole or Diarylamine (1.2 equiv).
-
Catalyst: Pd(OAc)
(5 mol%) + P(t-Bu) (HBF salt) or RuPhos . -
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv).
-
Solvent: Toluene or Xylene.
-
Temp: 110 °C (sealed tube recommended).
Synthesis Workflow & Data Summary
Diagram 2: Sequential Synthesis Workflow
Caption: Divergent synthesis pathways for OLED materials using the 6-Br-2-Cl-DBT scaffold.
Table 1: Comparative Reactivity Parameters
| Parameter | C6-Bromo Site | C2-Chloro Site |
| Bond Energy (BDE) | ~81 kcal/mol | ~96 kcal/mol |
| Pd(0) Insertion Rate | Fast ( | Slow ( |
| Preferred Catalyst | Pd(PPh | Pd |
| Reaction Temp | 60–80 °C | 100–120 °C |
| Base Sensitivity | Tolerates weak bases (Na | Requires strong bases (K |
Applications in Drug & Material Design
1. Bipolar OLED Hosts: The 6-Bromo-2-chloro scaffold is uniquely suited for "Bipolar" hosts.
-
Strategy: Attach an electron-transporting moiety (e.g., Triazine or Pyridine) at the C6 position (via Step 1) and a hole-transporting moiety (e.g., Carbazole) at the C2 position (via Step 2).
-
Result: A single molecule that balances hole and electron flux, maximizing quantum efficiency (EQE) in the device.
2. Pharmaceutical Bioisosteres: Dibenzothiophenes are often used as bioisosteres for dibenzofurans or carbazoles in kinase inhibitors. The ability to differentiate the C2 and C6 positions allows medicinal chemists to perform "SAR walking" (Structure-Activity Relationship) independently at two distal ends of the molecule.
Safety & Handling
-
Hazard Identification: 6-Bromo-2-chlorodibenzothiophene is an organohalide. It may be a skin and eye irritant.
-
Palladium Residues: For pharmaceutical applications, residual Pd must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.
-
Waste: Segregate halogenated organic waste.
References
-
Chemoselective Coupling Principles
- Title: "Selective Cross-Coupling Reactions of Di- and Polyhalogen
- Source:Journal of Materials Chemistry C / Organic Letters (General Methodology)
- Context: Establishes the reactivity order I > Br > OTf >> Cl for Pd-c
-
URL:[Link] (Representative link for general halo-selectivity).
-
Dibenzothiophene in OLEDs
- Title: "Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes"
- Source:Journal of M
- Context: Describes the synthesis and utility of asymmetric dibenzothiophene hosts.
-
URL:[Link]
-
Advanced Ligands for Chlorides
- Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure" (Buchwald Ligands)
- Source:Journal of the American Chemical Society
- Context: Foundation for using XPhos/SPhos to activ
-
URL:[Link] (Representative link for Buchwald coupling logic).
-
Sequential Functionalization Protocol
- Title: "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis"
- Source:Beilstein Journal of Organic Chemistry
- Context: Review of strategies for handling multi-halogen
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07340B [pubs.rsc.org]
- 4. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
challenges in the synthesis of 6-Bromo-2-chloro-dibenzothiophene
The following is a comprehensive technical support guide designed for researchers synthesizing 6-Bromo-2-chloro-dibenzothiophene .
Topic: Regioselective Synthesis of this compound Ticket Type: Advanced Synthesis Troubleshooting & Protocol Design Audience: Medicinal Chemists, OLED Materials Scientists[1]
Executive Summary & Molecule Analysis
The Core Challenge: Synthesizing This compound presents a classic "regioselectivity mismatch."[1]
-
Standard Electrophilic Substitution: Direct halogenation of dibenzothiophene is heavily directed by the sulfur atom to the para positions (2 and 8).
-
Target Geometry: Your target requires one halogen in the para region (2-Cl) and one in the bay region (6-Br).[1]
Recommended Strategy: You must utilize a Ring Closure (Annulation) strategy.[1] The most robust pathway is the construction of a pre-functionalized diaryl sulfide followed by a transition-metal-catalyzed intramolecular cyclization.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: Regioselectivity Failure
Q: I tried brominating 2-chlorodibenzothiophene, but NMR suggests I made the 2,8-isomer. Why? A: This is a fundamental property of the dibenzothiophene scaffold. The sulfur atom is a strong para-director.
-
Mechanism: The lone pairs on sulfur stabilize the sigma-complex intermediate most effectively at positions 2 and 8.
-
Sterics: The 4 and 6 positions (bay region) are sterically crowded by the lone pairs of the sulfur and the hydrogen on the opposing ring, making electrophilic attack there kinetically disfavored.
-
Solution: Abandon direct halogenation. Adopt the "Designed Precursor" route (see Protocol A below).
Issue 2: Dehalogenation during Cyclization
Q: I am using a Pd-catalyzed ring closure, but I am losing the bromine atom (forming 2-chloro-dibenzothiophene). A: Palladium undergoes oxidative addition into C-Br bonds faster than it activates C-H bonds.
-
The Trap: If your precursor has a C-Br bond intended to remain in the final product, the Pd catalyst may attack that bond instead of the intended cyclization site.
-
Troubleshooting:
-
Switch Catalyst: Use a catalyst system with high specificity for the more reactive leaving group (e.g., I > Br > Cl). If utilizing a C-H activation route, ensure the C-Br bond is sterically protected or electronically deactivated.
-
Route Adjustment: Use a 2,6-dibromo precursor.[1] If the Pd inserts into one C-Br bond to form the ring (via C-H activation or coupling), the second bromine remains at the desired 6-position.
-
Issue 3: Solubility & Purification
Q: The product precipitates during reaction and is difficult to purify. A: Mixed-halogenated dibenzothiophenes are notoriously insoluble due to efficient pi-stacking.[1]
-
Solvent: Replace Toluene or DMF with 1,2-Dichlorobenzene (ODCB) or Mesitylene .[1] These allow higher reaction temperatures (160°C+) and better solubility.[1]
-
Purification: Avoid standard flash chromatography. Use Hot Filtration followed by recrystallization from Toluene/Ethanol mixtures.
Strategic Visualization
The following diagrams illustrate the failure of the direct route and the logic of the recommended ring-closure pathway.
Caption: Comparison of synthetic strategies. Route A fails due to electronic directing effects; Route B succeeds via structural pre-design.
Recommended Experimental Protocol
Method: Palladium-Catalyzed Intramolecular C-H Arylation Reference Grounding: This protocol adapts the C-H activation strategies described by Tobisu et al. (2016) and standard Suzuki-cascade principles [1, 2].[1]
Phase 1: Precursor Synthesis
Goal: Synthesize (4-chlorophenyl)(2,6-dibromophenyl)sulfide.
| Reagent | Equivalents | Role |
| 4-Chlorobenzenethiol | 1.0 | Ring A Source (Provides 2-Cl) |
| 1,2,3-Tribromobenzene | 1.2 | Ring B Source (Provides 6-Br) |
| K₂CO₃ | 2.0 | Base |
| DMF | Solvent | Polar Aprotic Medium |
Step-by-Step:
-
Dissolve 1,2,3-tribromobenzene (1.2 eq) in DMF (0.2 M).
-
Add K₂CO₃ (2.0 eq) and 4-chlorobenzenethiol (1.0 eq).
-
Heat to 80°C for 6–12 hours.
-
Note: The thiol will preferentially attack the central bromine (position 2 of the tribromo species) due to the activating effect of the flanking bromines (SNAr-like mechanism) or requires copper catalysis if not activated enough. Correction: For unactivated arenes, use a CuI (10 mol%) / 1,10-Phenanthroline (20 mol%) catalyst system to ensure coupling.[1]
-
-
Workup: Dilute with water, extract with EtOAc.[2]
-
Key Checkpoint: Isolate the product. You must have a diaryl sulfide with two bromines on one ring and one chlorine on the other.
Phase 2: The Ring Closure (Critical Step)
Goal: Cyclize to form the dibenzothiophene core while retaining the 6-Bromine.
| Component | Specification | Reason |
| Catalyst | Pd(OAc)₂ (5 mol%) | Active Pd(0) source |
| Ligand | PCy₃ or P(t-Bu)₃ (10 mol%) | Electron-rich phosphines facilitate oxidative addition |
| Base | K₂CO₃ or PivOK | Promotes C-H activation |
| Solvent | DMAc or ODCB | High boiling point required (140°C+) |
Workflow Diagram:
Caption: Mechanistic flow of the Pd-catalyzed ring closure retaining the specific halogenation pattern.
Protocol Steps:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon 3 times. This is non-negotiable; oxygen poisons the catalyst.
-
Loading: Add Precursor (1.0 eq), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Base (2.0 eq).[1]
-
Solvent: Add degassed DMAc (concentration 0.1 M).
-
Heating: Heat to 140°C. Monitor via HPLC/UPLC.
-
Why HPLC? TLC may not resolve the de-brominated byproduct easily.
-
-
Completion: The reaction involves the Pd inserting into one of the ortho-C-Br bonds and activating the ortho-C-H on the chlorophenyl ring.
-
Purification: Cool to RT. Pour into water. Filter the precipitate. Recrystallize from ODCB/Ethanol.
References
-
Tobisu, M., & Chatani, N. (2016).[1][3] Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds.[1][3][4][5] Chemical Science, 7, 2587–2591.[3]
-
Zhao, H., et al. (2015).[1][6] A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(23), 5744-5747.[1] (Analogous ring closure methodology). [1]
-
Alikhani, Z., et al. (2022).[1][7] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.[1][7] Journal of Organic Chemistry, 87, 6312-6320.[1][7] [1]
Disclaimer: This guide assumes a standard laboratory safety setup. Dibenzothiophenes and their halogenated precursors can be toxic and environmentally persistent. Handle with appropriate PPE and waste disposal protocols.
Sources
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 6. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
Technical Support Center: 6-Bromo-2-chloro-dibenzothiophene (BCDBT) Synthesis
Topic: Improving the yield of 6-Bromo-2-chloro-dibenzothiophene synthesis Content Type: Technical Support Center (Troubleshooting & FAQs)
Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Regioselectivity Troubleshooting
Executive Summary: The "Yield Trap"
If you are experiencing low yields (<25%) or inseparable isomer mixtures when synthesizing This compound , you are likely falling into the EAS Regioselectivity Trap .
Standard Electrophilic Aromatic Substitution (EAS) on dibenzothiophene (DBT) heavily favors the 2- and 8-positions (para to the biphenyl linkage/meta to sulfur, depending on resonance interpretation). Direct bromination of 2-chlorodibenzothiophene predominantly yields 2-chloro-8-bromodibenzothiophene , not the 2,6-isomer.
To improve yield, you must abandon standard bromination conditions in favor of Directed Ortho Lithiation (DoL) or De Novo Ring Construction . This guide details the protocols to bypass the thermodynamic preference for the 2,8-isomer.
Module 1: Diagnostic & Mechanism
Why is my direct bromination failing?
Q: I am reacting 2-chlorodibenzothiophene with
A: This is a classic directing group conflict.
-
Sulfur Effect: The sulfur atom in DBT activates the ring but directs primarily to the 2- and 8-positions during electrophilic attack due to resonance stabilization of the intermediate.
-
Chlorine Effect: The chlorine at position 2 is deactivating but ortho/para directing. However, the activation from the sulfur atom on the unsubstituted ring (Ring B) dominates.
-
Result: The electrophile (
) attacks the most electron-rich, sterically accessible position on the unsubstituted ring, which is Position 8 .
Visualizing the Problem:
Caption: Figure 1. The Regioselectivity Map showing why direct bromination fails to yield the 2,6-isomer.
Module 2: The High-Yield Protocols
Protocol A: The Directed Ortho Lithiation (DoL) Route
Recommended for: Users who already have 2-chlorodibenzothiophene and need the 2,6-isomer specifically.
This method utilizes the coordination of Lithium to the Sulfur atom to direct the reaction to the 4 or 6 position (Ortho to Sulfur), bypassing the 8-position preference.
The Workflow:
-
Substrate: 2-Chlorodibenzothiophene.
-
Reagent: n-Butyllithium (n-BuLi) or LDA.
-
Electrophile:
or 1,2-dibromoethane.
Step-by-Step Optimization:
| Step | Parameter | Critical Specification | Reasoning |
| 1. Solvent | THF (Anhydrous) | Essential for organolithium stability. THF promotes the de-aggregation of n-BuLi, increasing reactivity. | |
| 2. Temp | Strict Control | CRITICAL: At higher temperatures ( | |
| 3. Lithiation | Time | 1–2 Hours | Allows the Kinetic Isotope Effect to stabilize the 4/6-lithio species. S-Li coordination directs lithiation to the "bay" region (4 or 6). |
| 4. Quench | Electrophile | Add slowly at |
Troubleshooting Protocol A:
-
Issue: "I see significant de-chlorination (formation of DBT)."
-
Cause: Lithium-Halogen exchange occurred.
-
Fix: Ensure temperature never rises above
during n-BuLi addition. Switch to LDA (Lithium Diisopropylamide) which acts as a base (deprotonation) rather than a nucleophile, reducing Li-Cl exchange risk.
-
-
Issue: "I got a mixture of 4-bromo and 6-bromo."
-
Cause: The 2-Cl group exerts a long-range inductive effect, but steric differentiation between 4 and 6 is minimal.
-
Fix: Separation via HPLC or Recrystallization is required. However, the yield of the "bay" isomers (4/6) will be significantly higher than with EAS.
-
Protocol B: The "De Novo" Ring Construction (Gold Standard)
Recommended for: High-purity requirements and scalable synthesis.
Instead of fighting the DBT core's natural reactivity, build the ring with the halogens already in place. This utilizes a Pd-Catalyzed Intramolecular C-S Coupling .[1][2][3]
Workflow Diagram:
Caption: Figure 2. The De Novo synthesis route guarantees regioselectivity by pre-installing halogens.
Detailed Methodology (Step 2 Focus):
-
Catalyst System:
(5 mol%) + (10 mol%) or . -
Oxidant:
or (Stoichiometric). -
Solvent: Toluene or Xylene (
). -
Mechanism: The Pd inserts into the C-H bond of the phenyl ring and the C-Br bond? Correction: For the specific target, we utilize Intramolecular C-H Arylation .
-
Precursor Adjustment: Use (4-chlorophenyl)(2,6-dibromophenyl)sulfane .
-
Reaction: The Pd inserts into one C-Br bond and activates the C-H bond ortho to Sulfur on the other ring.
-
Result: Formation of the C-C bond, closing the ring. One Br remains at position 6 (originally 2 on the phenyl ring).
-
Module 3: Purification & Isolation FAQs
Q: The 2,6 and 2,8 isomers have identical Rf values on TLC. How do I separate them? A: Isomers of heteroacenes are notoriously difficult to separate by standard flash chromatography.
-
Recrystallization: The 2,8-isomer is more linear and planar, often leading to lower solubility and higher melting points. Try recrystallizing from Toluene/Ethanol or Chlorobenzene . The 2,8-isomer usually precipitates first. The 2,6-isomer (more "bent") remains in the mother liquor.
-
Reverse Phase HPLC: If purity >99% is required (e.g., for OLEDs), use a C18 column with a Methanol/THF gradient. The "kinked" shape of the 2,6-isomer results in a different retention time compared to the linear 2,8-isomer.
Q: My product is turning yellow/brown over time. A: Dibenzothiophenes are susceptible to S-oxidation to sulfoxides/sulfones under light/air exposure if trace metal catalysts remain.
-
Fix: Ensure thorough removal of Pd/Cu residues using a scavenger resin (e.g., SiliaMetS®) or a wash with aqueous sodium diethyldithiocarbamate.
References
-
Regioselectivity in Dibenzothiophene Synthesis
-
Directed Lithiation Strategy
-
Synthesis of Disubstituted Dibenzothiophenes
- Title: Synthesis and structure of 4,6-disubstituted dibenzothiophenes and their use in the preparation of binuclear pl
- Source: New Journal of Chemistry (RSC), 2003.
-
URL:[Link]
-
S-Oxide Route for Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
preventing decomposition of 6-Bromo-2-chloro-dibenzothiophene during reactions
Welcome to the technical support center for 6-Bromo-2-chloro-dibenzothiophene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and optimize your reaction outcomes.
Introduction to this compound
This compound is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds, valued for its rigid, planar structure and the orthogonal reactivity of its two distinct halogen atoms.[1] While the dibenzothiophene core is generally robust and possesses good thermal stability, the halogen substituents can be susceptible to undesired side reactions under various conditions.[2][3][4] This guide provides practical, field-proven insights into mitigating these decomposition pathways, ensuring the integrity of your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step protocols for resolution.
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing low conversion of my starting material and the formation of multiple byproducts. What is causing this, and how can I improve my yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound often stem from a combination of catalyst deactivation and substrate decomposition. The primary decomposition pathways are dehalogenation and homocoupling.
Root Cause Analysis:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and also oxidize phosphine ligands.[5]
-
Dehalogenation: This is the premature replacement of a halogen atom (primarily bromine) with a hydrogen atom. This can be a significant side reaction, especially under harsh conditions or in the presence of protic impurities.[6][7] The C-Br bond is weaker and therefore more susceptible to cleavage than the C-Cl bond.[8]
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[5]
-
Protodeboronation: The boronic acid coupling partner can degrade, especially with prolonged heating, where the boronic acid group is replaced by a hydrogen atom.[7]
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Ensure Rigorous Inert Atmosphere | Oxygen is a primary culprit in catalyst deactivation and promoting homocoupling.[5] Use a robust inert gas (Argon or Nitrogen) manifold. Degas all solvents thoroughly by sparging with the inert gas for 20-30 minutes or by using at least three freeze-pump-thaw cycles.[5] |
| 2 | Select the Appropriate Catalyst System | For a less reactive aryl chloride, a more electron-rich and bulky phosphine ligand is often necessary to facilitate oxidative addition.[7] Consider using a modern pre-catalyst system (e.g., a Buchwald G3 precatalyst) for more reliable formation of the active catalyst.[5] |
| 3 | Optimize the Base | The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly effective.[5] Ensure the base is finely powdered and anhydrous, as water can contribute to protodeboronation and other side reactions. |
| 4 | Control Reaction Temperature | While heating is often required, excessive temperatures can accelerate catalyst decomposition and dehalogenation.[5] Aim for the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and stability. |
| 5 | Use High-Purity Reagents | Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[7] Ensure solvents are anhydrous if the protocol requires it. |
Scenario 2: Unwanted Dehalogenation during Lithiation or Grignard Formation
Question: I am trying to perform a lithium-halogen exchange on the bromine at the 6-position, but my main product is the debrominated (and sometimes dechlorinated) dibenzothiophene. How can I prevent this?
Answer:
Dehalogenation during metal-halogen exchange is a common problem, especially with organolithium reagents. The desired lithiated intermediate is highly basic and can be quenched by trace amounts of protons from the solvent or other reagents, leading to the dehalogenated product.[9]
Root Cause Analysis:
-
Proton Quenching: The primary cause is the reaction of the highly reactive organolithium or Grignard intermediate with a proton source. This can be trace water in the solvent or on the glassware, or even the solvent itself if it is slightly acidic.
-
Side Reactions with the Reagent: In the case of n-BuLi, the byproduct n-butyl bromide can potentially participate in side reactions.[9]
-
Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures. Running the reaction at higher temperatures can promote side reactions.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Rigorous Anhydrous Conditions | All glassware must be flame-dried or oven-dried under vacuum and cooled under a stream of inert gas.[10] Use freshly distilled, anhydrous solvents. |
| 2 | Low-Temperature Reaction | Perform the lithium-halogen exchange at a very low temperature, typically -78 °C (dry ice/acetone bath).[9][11] This minimizes side reactions and allows for better control. |
| 3 | Choice of Organolithium Reagent | Consider using tert-butyllithium instead of n-butyllithium. The resulting tert-butyl bromide is less reactive as an alkylating agent.[12] |
| 4 | Rapid Trapping | After the formation of the organometallic intermediate, add the electrophile quickly (while maintaining the low temperature) to trap the desired species before it can be quenched. |
| 5 | Inverse Addition | Consider adding the solution of this compound to the organolithium reagent at low temperature to maintain an excess of the lithiating agent and promote rapid exchange. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
The bromine at the 6-position is significantly more reactive than the chlorine at the 2-position in standard palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Heck. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[8] This differential reactivity allows for selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
While dibenzothiophene derivatives are generally stable, it is best practice to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes potential photo-decomposition and reactions with atmospheric moisture over long-term storage.
Q3: Can I perform a Buchwald-Hartwig amination on this substrate? What challenges should I anticipate?
Yes, Buchwald-Hartwig amination can be performed on this compound. Similar to Suzuki coupling, the reaction will preferentially occur at the more reactive C-Br bond.[13] Potential challenges include:
-
Catalyst Inhibition: Some nitrogen-containing compounds can act as inhibitors for the palladium catalyst. Careful selection of the ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[14]
-
Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15]
-
Hydrodehalogenation: A common side reaction in Buchwald-Hartwig aminations is the replacement of the halide with a hydrogen atom.[15] This can be minimized by using a well-defined catalyst system and ensuring anhydrous conditions.
Q4: What is the expected thermal stability of this compound?
Part 3: Visualizations and Workflows
Workflow for Optimizing a Selective Suzuki-Miyaura Coupling
This workflow outlines the logical progression for troubleshooting and optimizing a selective Suzuki-Miyaura coupling at the 6-position (C-Br bond) of this compound.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Decomposition Pathways of this compound
This diagram illustrates the primary undesired side reactions that can occur during cross-coupling or metallation reactions.
Caption: Common decomposition and side reaction pathways.
References
-
Z. Y. Liu, et al. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry, 17(1), 89-94. [Link]
- RSC Publishing. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. RSC Publishing.
-
H. Iino, et al. (2015). Thermally, Operationally, and Environmentally Stable Organic Thin-Film Transistors Based on Bis[2]benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene Derivatives: Effective Synthesis, Electronic Structures, and Structure–Property. ACS Publications. [Link]
-
A. Ramanathan & L. S. Jimenez. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Y. Zhang, et al. (2021). Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. MDPI. [Link]
-
Request PDF. (n.d.). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[2]Benzothieno[3,2‐b][2]benzothiophene Dimers Derivatives. ResearchGate.
- Wikipedia. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2025). Problems with Suzuki coupling. Reddit.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
M. Tobisu, et al. (2014). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. PMC. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
- Reddit. (2018).
- Taylor & Francis. (n.d.). Dehydrohalogenation – Knowledge and References. Taylor & Francis.
- Request PDF. (n.d.). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration.
- S. El-Gamal, et al. (n.d.). Synthesis of 3-bromo dibenzothiophene intermediates 6b and 8b.
- ResearchGate. (2025). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds.
-
S. Langle, et al. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Publishing. [Link]
- Request PDF. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- HZDR. (n.d.).
- M. G. Organ, et al. (n.d.).
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- ResearchGate. (2025). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions.
- H. M. Walborsky & M. S. Aronoff. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of Organometallic Chemistry.
- ChemRxiv. (n.d.).
- Google Patents. (n.d.). US2590813A - Dehalogenation of aromatic compounds.
- YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube.
- R. D. Rieke, et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln.
- ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
- Eawag-BBD. (1997).
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
-
ChemScence. (n.d.). Cas No.1622440-58-7 2-Bromo-6-chloro-Dibenzothiophene. ChemScence. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
-
PMC. (2023). Bio-catalytic degradation of dibenzothiophene (DBT) in petroleum distillate (diesel) by Pseudomonas spp. PMC. [Link]
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- ResearchGate. (2025). Degradation of dibenzothiophene by Brevibacterium sp.DO.
- The Royal Society of Chemistry. (2020).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- SciSpace. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. SciSpace.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References. Taylor & Francis.
-
MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]
Sources
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- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
troubleshooting guide for 6-Bromo-2-chloro-dibenzothiophene experiments
Technical Support Center: 6-Bromo-2-chloro-dibenzothiophene
Introduction & Molecule Profile
This compound is a critical asymmetric building block, primarily utilized in the synthesis of host materials for Organic Light Emitting Diodes (OLEDs) and organic semiconductors.[1][2][3][4][5] Its value lies in its orthogonal reactivity : the bromine (Br) and chlorine (Cl) atoms possess distinct bond dissociation energies (BDE), allowing for sequential, chemoselective cross-coupling reactions.[6]
However, this molecule presents three distinct challenges:
-
Solubility: The rigid, planar tricyclic core leads to strong
- stacking, resulting in poor solubility in standard organic solvents.[1][5][6] -
Selectivity: Preventing premature activation of the C-Cl bond during C-Br transformation.[1][2][3][4][5][6]
-
Purification: Separation from homo-coupled byproducts or regioisomers.[1][2][3][4][5][6]
Module 1: Solubility & Handling
User Issue: "I cannot get the starting material into solution for my NMR or reaction. It remains a suspension even in THF."[1][5][6]
Scientific Context: Dibenzothiophenes are notoriously insoluble due to high lattice energy driven by efficient packing.[1][5][6] Standard solvents like diethyl ether or room-temperature methylene chloride are often insufficient.[1][2][3][4][5][6]
Troubleshooting Protocol:
| Solvent Class | Recommended Solvent | Temperature | Application |
| Primary Reaction | Toluene | 80–110 °C | Standard Suzuki/Buchwald couplings.[1][2][3][4][5][6] |
| High Solubility | Chlorobenzene | 60–130 °C | Best for high-concentration reactions; breaks |
| Polar Aprotic | DMF / DMAc | 100 °C+ | Use for nucleophilic aromatic substitutions (S_NAr).[5][6] |
| NMR Analysis | TCE- | 80 °C | 1,1,2,2-Tetrachloroethane- |
Q: My reaction mixture turns into a gel/slurry upon cooling. Is this normal? A: Yes. This is "crashing out" due to the temperature dependence of solubility.[5][6]
-
Fix: Perform hot filtration (using a heated funnel) if removing inorganic salts.[5][6] Do not attempt to filter through silica at room temperature; the product will crystallize on the column.
Module 2: Chemoselective Coupling (The Core Challenge)
User Issue: "I am trying to Suzuki couple at the Bromine position, but I see significant amounts of double-addition (reaction at Chlorine) or starting material recovery."
Scientific Context: The selectivity relies on the difference in Bond Dissociation Energy (BDE).[6]
-
C(sp2)-Br: ~81 kcal/mol (Easier Oxidative Addition)[2][4][6]
-
C(sp2)-Cl: ~96 kcal/mol (Harder Oxidative Addition)[2][4][5][6]
To maintain selectivity, you must use a catalyst system active enough to insert into C-Br but kinetically incompetent toward C-Cl at the chosen temperature.[1][2][4][5]
The "Selectivity" Workflow:
Caption: Decision logic for maintaining chemoselectivity between C-Br and C-Cl sites.
Q: Which catalyst system do you recommend for the C-Br coupling?
A: Use Pd(PPh
-
Reasoning: Triphenylphosphine (
) is a relatively weak donor compared to Buchwald ligands.[5][6] It facilitates oxidative addition into the C-Br bond but struggles with the C-Cl bond below 100°C.[1][2][4][5] -
Avoid: Ligands like PCy
, P(t-Bu) , or SPhos in the first step.[1][5][6] These electron-rich ligands accelerate oxidative addition so effectively that they erode the kinetic barrier between Br and Cl, leading to "scrambling" or double coupling [1].[1][5]
Q: I see "scrambling" (halogen exchange). Why? A: This often occurs if you use a Palladium(II) source without reducing it properly, or if the reaction stalls.[6]
-
Fix: Ensure rapid initiation. Degas solvents thoroughly (freeze-pump-thaw).[1][2][3][4][5][6] Oxygen can poison the catalyst, leading to slow turnover and allowing side reactions (like halogen exchange) to compete.
Module 3: Purification & Isolation
User Issue: "My product is yellow/brown, but it should be white. Also, I see a spot just below my product on TLC."
Scientific Context:
-
Sulfur Oxidation: The thiophene sulfur is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) by trace peroxides in solvents (common in ethers like THF or Dioxane) or prolonged air exposure under light [2].[5][6]
-
Dehalogenation: Protodebromination (replacing Br with H) is a common side reaction if the boronic acid is wet or the base is too strong.[5][6]
Purification Protocol:
| Impurity Type | Detection | Removal Strategy |
| Sulfoxide (S=O) | HPLC (Polar peak) | Recrystallization: Use Toluene (good solvent) and Hexane (antisolvent).[1][2][3][4][5][6] Sulfoxides are much more polar and will stay in the mother liquor.[5][6] |
| Protodebromination | GC-MS (M-79 mass) | Column Chromatography: Difficult to separate.[1][2][3][4][5][6] Requires high-efficiency silica columns.[1][2][3][4][5][6] Prevent this by using anhydrous conditions.[5][6] |
| Pd Residues | Black specs/color | Thiol Scavengers: Treat the crude solution with silica-bound thiol scavengers or wash with aqueous Sodium Diethyldithiocarbamate.[1][2][3][4][5][6] |
Q: How do I separate the mono-coupled product from the di-coupled impurity? A: Their solubility profiles differ significantly.[2][4][5][6]
-
Dissolve the crude mixture in minimal boiling Chlorobenzene.
-
Cool slowly to room temperature.
-
The di-coupled product (usually more symmetrical and planar) often crystallizes first or is significantly less soluble than the mono-coupled/mono-chloro species.[1][2][3][4][5][6]
-
Filter off the precipitate (impurities) and check the filtrate.[5][6]
References
-
Lundgren, R. J., & Stradiotto, M. (2012).[5][6] "Key Ligand Characteristics in Palladium-Catalyzed Cross-Coupling Reactions." Chemistry – A European Journal.[1][5] [6]
-
Gao, H., et al. (2011).[5][6] "Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides." Journal of Physical Chemistry A.
-
Miyaura, N., & Suzuki, A. (1995).[5][6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Disclaimer: This guide assumes a standard laboratory environment. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as halogenated dibenzothiophenes may possess unknown toxicological properties.[1][2][3][4][5]
Sources
Technical Support Center: Scaling Up Synthesis of 6-Bromo-2-chloro-dibenzothiophene
Critical Route Analysis: The Regioselectivity Trap
User Query: "I am starting with 2-chlorodibenzothiophene and attempting bromination, but I consistently isolate the 2,8-isomer (2-chloro-8-bromodibenzothiophene) instead of the target 2,6-isomer. How do I force bromination at the 6-position?"
Expert Insight
You are encountering the classic "Electronic Mismatch" of the dibenzothiophene (DBT) core.
-
The Problem: The sulfur atom strongly activates the para positions (2 and 8) towards electrophilic aromatic substitution (EAS). Once you have a substituent at position 2, the most reactive remaining site is position 8. Position 6 (ortho to sulfur) is electronically deactivated relative to position 8.
-
The Solution: You must invert the synthetic order . You cannot access the 6-position via EAS if the 2-position is already functionalized. You must install the substituent at the "hard" position (4/6) first using Directed Ortho Metalation (DoM) , and then use standard EAS to install the substituent at the "easy" position (2/8).
Note on Symmetry: Due to the
Recommended Workflow (The "DoM-First" Strategy)
Figure 1: The "DoM-First" strategy leverages the symmetry of dibenzothiophene to bypass the regioselectivity issues of direct halogenation.
Detailed Protocol & Scale-Up Guide
Phase 1: Synthesis of 4-Chlorodibenzothiophene (The "Hard" Step)
Target Scale: 100g - 1kg
Reagents:
-
Dibenzothiophene (1.0 eq)[1]
-
n-Butyllithium (1.2 eq, 2.5M in hexanes)
-
Hexachloroethane (1.3 eq) or N-Chlorosuccinimide (NCS)
-
Solvent: Anhydrous THF (5-8 volumes)
Protocol:
-
Inertion: Charge reaction vessel with DBT and anhydrous THF under
atmosphere. -
Lithiation: Cool to -78°C . Add n-BuLi dropwise. Critical: Maintain internal temperature below -60°C to prevent benzyne formation or polymerization.
-
Aging: Stir at -78°C for 2-4 hours. The solution will turn a characteristic deep color (often reddish-brown).
-
Quench: Dissolve Hexachloroethane in THF and add slowly to the lithiated species. This step is exothermic.
-
Workup: Warm to RT, quench with
. Phase separate. -
Purification: Recrystallize from Ethanol/Heptane. 4-Cl-DBT is significantly more soluble than the starting material, facilitating separation.
Phase 2: Bromination to 6-Bromo-2-chloro-DBT
Target Scale: 100g - 1kg
Reagents:
-
4-Chlorodibenzothiophene (1.0 eq)
-
Bromine (
) (1.05 eq) OR NBS (1.1 eq) -
Solvent: Chloroform (
) or Acetic Acid ( )
Protocol:
-
Dissolution: Dissolve 4-Cl-DBT in
(10 volumes). -
Addition: Add
dropwise at 0°C - RT. -
Monitoring: Monitor by HPLC. The reaction is usually fast (< 3 hours).
-
Workup: Quench with Sodium Thiosulfate (
) to remove excess Bromine. Wash with water.[4][5] -
Isolation: Concentrate and recrystallize from Toluene or Chlorobenzene.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Lithiation) | Moisture in THF or impure n-BuLi. | Titrate n-BuLi before use. Ensure THF is <50 ppm |
| Formation of 4,6-Dichlorodibenzothiophene | Excess n-BuLi caused dilithiation. | Strictly control stoichiometry (1.1 - 1.2 eq). Do not age >4h at -78°C. |
| Product is "Oiling Out" during crystallization | Solvent mixture too polar or cooling too fast. | Use a "seeding" technique at saturation temperature. Switch to high-boiling aromatics (Chlorobenzene) for cleaner crystal growth. |
| Scrambling of Halogens | Acid-catalyzed migration during bromination. | Avoid Lewis Acid catalysts ( |
| Incomplete Bromination | Poor solubility of 4-Cl-DBT. | Increase solvent volume or switch to 1,2-Dichlorobenzene (DCB) and run at 40-50°C. |
Safety & Engineering Controls (Scale-Up)
Thermal Hazards (n-BuLi)
-
Risk: n-Butyllithium is pyrophoric. Large-scale addition (>1L) poses significant fire risk if seal integrity fails.
-
Control: Use a closed-loop cannulation system or pressure transfer. Never pour n-BuLi. Ensure the reactor jacket has sufficient cooling capacity to absorb the heat of lithiation (
to kcal/mol).
Bromination Off-Gassing
-
Risk: Evolution of HBr gas.
-
Control: Route reactor headspace to a caustic scrubber (NaOH/Water). Do not seal the reactor tight; allow pressure relief to the scrubber.
Solubility Management
-
Risk: Precipitation of the final product (6-Bromo-2-chloro-DBT) can seize the impeller (fouling).
-
Control:
-
Use Intermig or Anchor impellers for slurry handling.
-
Maintain temperature >50°C during the final stages of reaction if slurry thickens.
-
References
-
General Reactivity of Dibenzothiophenes
-
Gilman, H., & Jacoby, A. L. (1938). Dibenzothiophene: Orientation and Derivatives. The Journal of Organic Chemistry, 3(2), 108–119. Link
- Explanation: Foundational text establishing that lithiation occurs at position 4 (ortho to S)
-
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
- Relevance: Mechanistic basis for Step 1 (Lithi
-
-
OLED Material Synthesis (Scale-Up Context)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Relevance: While this guide focuses on the halogenation, this reference supports the downstream utility (Suzuki coupling)
-
-
Regioselective Halogenation Strategies
-
Safety in Bromination
Sources
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
Validation & Comparative
spectroscopic analysis of 6-Bromo-2-chloro-dibenzothiophene vs. similar compounds
This guide provides an in-depth spectroscopic analysis of 6-Bromo-2-chloro-dibenzothiophene (6-Br-2-Cl-DBT) , contrasting it with its symmetric analogs (e.g., 2,8-dibromo-DBT) and monosubstituted precursors. It addresses the critical challenge of distinguishing regiochemical isomers in polycyclic aromatic sulfur heterocycles (PASHs).
Executive Summary: The Regiochemical Challenge
In the development of organic semiconductors (OLEDs, OFETs), dibenzothiophene (DBT) derivatives are ubiquitous scaffolds. The 6-Bromo-2-chloro-DBT isomer (CAS: 1332939-25-9) represents a highly specialized "hybrid" substitution pattern:
-
Position 2 (Cl): Derived from electrophilic aromatic substitution (EAS), located para to the biphenyl linkage.
-
Position 6 (Br): Derived from directed ortho-metalation (DoM), located ortho to the sulfur atom.
This asymmetry contrasts sharply with the common 2,8-dihalo isomers (EAS products) and 4,6-dihalo isomers (DoM products). Correct structural assignment is critical, as the substitution pattern dictates the triplet energy levels (
Spectroscopic Identification Strategy
To validate 6-Br-2-Cl-DBT, a multi-modal approach is required. The following flowchart illustrates the logic for distinguishing this asymmetric isomer from its symmetric counterparts.
Figure 1: Logic flow for distinguishing 6-Br-2-Cl-DBT from symmetric isomers using
Comparative NMR Analysis ( H & C)
The rigid DBT core allows for precise prediction of chemical shifts. The key to identifying 6-Br-2-Cl-DBT is the loss of symmetry and the specific perturbation of the protons adjacent to the sulfur (H4/H6) and the bay region (H1/H9).
Proton NMR ( H) Comparison
| Feature | Unsubstituted DBT | 2,8-Dibromo-DBT | 6-Bromo-2-chloro-DBT |
| Symmetry | |||
| Signal Count | 2 sets of equivalent rings | 2 sets of equivalent rings | 6 distinct aromatic signals |
| H1 / H9 (Bay) | ~8.15 ppm (m) | ~8.25 ppm (d, | H1: ~8.10 ppm (d)H9: ~8.45 ppm (d) |
| H4 / H6 (Ortho-S) | ~7.85 ppm (m) | ~7.65 ppm (d, | H4: ~7.80 ppm (d)H6: Substituted (No Signal) |
| Coupling Pattern | Complex AA'BB' | Simple AMX system | Ring A: AMX (d, dd, d)Ring B: ABC (d, t, d)* |
Key Diagnostic Signals for 6-Br-2-Cl-DBT:
-
The "Missing" Ortho-S Proton: In standard DBT, H4 and H6 are typically around 7.85 ppm. In 6-Br-2-Cl-DBT, the signal for H6 is absent. The remaining H4 (on the Cl ring) will appear as a doublet.
-
Bay Region Deshielding: Protons H1 and H9 are in the sterically crowded "bay" region.
-
H1 (adjacent to 2-Cl): Weakly affected by Cl (inductive withdrawal vs mesomeric donation).
-
H9 (Ring B): Strongly deshielded if 6-Br induces twist or electronic perturbation, but typically appears as the most downfield doublet (~8.4 ppm).
-
-
Coupling Constants (
):-
Ring A (2-Cl): Expect a large ortho coupling (
Hz) and a small meta coupling ( Hz). -
Ring B (6-Br): H7, H8, H9 remain. H7 and H8 are ortho (
Hz). H8 and H9 are ortho ( Hz). This creates a pseudo-triplet for H8.
-
Carbon NMR ( C) Signatures
-
C-Br Carbon (C6): Distinctive upfield shift due to the "Heavy Atom Effect" of Bromine. Expect signal at ~118–122 ppm .
-
C-Cl Carbon (C2): Downfield shift relative to Br. Expect signal at ~132–134 ppm .
-
Quaternary Carbons: 6-Br-2-Cl-DBT will display 6 quaternary carbons (C2, C6, C4a, C5a, C9a, C10a), whereas 2,8-dibromo has only 4 distinct quaternary signals.
Mass Spectrometry (MS) Profiles
Mass spectrometry provides the definitive confirmation of the hetero-halogenated state (
Isotope Pattern Analysis
Unlike 2,8-dibromo (two
| Compound | Molecular Ion ( | Isotope Ratio ( |
| 2,8-Dibromo-DBT | 342 | 1 : 2 : 1 (approx) |
| 2,8-Dichloro-DBT | 252 | 9 : 6 : 1 (approx) |
| 6-Bromo-2-chloro-DBT | 296 | 3 : 4 : 1 (Distinctive) |
Fragmentation Pathway (EI-MS)
The fragmentation follows a sequential loss of halogens, often dictated by bond strength (
-
Parent Ion:
296/298/300. -
Loss of Br:
217 (Distinctive loss of 79/81). -
Loss of Cl:
261 (Less favorable than Br loss). -
CS Extrusion: A characteristic pathway for DBTs is the loss of
or from the central ring, usually observed after halogen loss.
Experimental Protocols
Sample Preparation for NMR
-
Solvent:
is standard. However, if signal overlap occurs (common in the 7.4–7.6 ppm region), use Benzene- or DMSO- .-
Why? Benzene-
induces aromatic solvent-induced shifts (ASIS), often resolving overlapping multiplets in PASHs.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Relaxation Delay (
): Set to seconds for C experiments to ensure quantitative integration of the quaternary C-Br and C-Cl carbons, which have long relaxation times.
Synthesis & Purification Verification
Since 6-Br-2-Cl-DBT is often synthesized via stepwise lithiation/halogenation, common impurities include:
-
2-Chloro-DBT: (Incomplete bromination).
-
2,6-Dibromo-DBT: (Halogen exchange or scrambling).
Protocol:
-
TLC: Use Hexane/DCM (9:1). 6-Br-2-Cl-DBT typically has an
intermediate between the mono-halo and di-bromo species. -
GC-MS: Run a temperature ramp from 100°C to 300°C at 10°C/min.
-
Check: Look for
296 (Target), 218 (Mono-Cl), and 342 (Di-Br).
-
Applications & Physical Properties
-
UV-Vis Absorption:
- typically shifts bathochromically (red-shift) compared to DBT.
-
DBT: ~328 nm.
-
6-Br-2-Cl-DBT: ~335–340 nm (Broadened due to heavy atom effect).
-
Phosphorescence: The presence of Bromine (heavy atom) enhances spin-orbit coupling, potentially increasing the phosphorescence yield at low temperatures (77 K), making it a useful intermediate for triplet-harvesting OLED materials.
References
-
PubChem. (n.d.).[1] 2,8-Dibromodibenzothiophene Source Data. National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
NIST Mass Spec Data Center. (2018). Dibenzothiophene Electron Ionization Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved February 18, 2026, from [Link]
- Balkau, F., & Heffernan, M. L. (1971). Proton Magnetic Resonance Spectra of Dibenzothiophene and its Derivatives. Australian Journal of Chemistry, 24(11), 2293-2304. (Foundational work on DBT numbering and coupling constants).
Sources
A Researcher's Guide to the Structural Confirmation of 6-Bromo-2-chloro-dibenzothiophene and Its Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 6-Bromo-2-chloro-dibenzothiophene and its derivatives, offering field-proven insights and supporting data to ensure accurate and reliable characterization.
The dibenzothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's properties, making the precise determination of their substitution pattern critical. This guide will navigate the key analytical methodologies, explaining the causality behind experimental choices and providing a framework for a self-validating analytical workflow.
The Analytical Triad: NMR, Mass Spectrometry, and FTIR
A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for the comprehensive structural elucidation of this compound derivatives. Each technique provides a unique piece of the structural puzzle, and their combined data offers a high degree of confidence in the final assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable.
Conceptual Workflow for NMR Analysis
Caption: A typical workflow for structural elucidation using NMR spectroscopy.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the aromatic region (typically 7.0-8.5 ppm) will be complex due to the coupling between adjacent protons.[3] The substitution pattern of the halogens will significantly influence the chemical shifts and splitting patterns of the remaining six protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak. The chemical shifts of the carbons are sensitive to the electronic effects of the substituents. Carbons directly attached to the electronegative chlorine and bromine atoms will be significantly shifted. Quaternary carbons, those without any attached protons, often exhibit weaker signals due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]
2D NMR Spectroscopy: Connecting the Dots
For complex aromatic systems, 2D NMR is crucial for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together the entire molecular structure.
Predicted NMR Data for Dibenzothiophene Derivatives
| Compound | Predicted ¹H NMR Chemical Shifts (ppm in CDCl₃) | Predicted ¹³C NMR Chemical Shifts (ppm in CDCl₃) |
| Dibenzothiophene | H1/H9: ~8.15, H2/H8: ~7.85, H3/H7: ~7.45, H4/H6: ~7.45[4] | C4a/C5a: ~139.5, C9a/C9b: ~135.5, C1/C9: ~122.8, C2/C8: ~124.3, C3/C7: ~126.8, C4/C6: ~121.5 |
| This compound | H1: ~8.1, H3: ~7.4, H4: ~7.3, H5: ~7.6, H7: ~7.6, H8: ~7.9 | C1: ~123, C2: ~130, C3: ~125, C4: ~122, C4a: ~138, C5a: ~139, C6: ~120, C7: ~129, C8: ~125, C9: ~124, C9a: ~135, C9b: ~136 |
| 2-Bromo-6-chloro-dibenzothiophene | H1: ~8.2, H3: ~7.5, H4: ~7.3, H5: ~7.5, H7: ~7.3, H8: ~7.8 | C1: ~123, C2: ~122, C3: ~128, C4: ~122, C4a: ~138, C5a: ~139, C6: ~130, C7: ~125, C8: ~125, C9: ~124, C9a: ~135, C9b: ~136 |
Note: These are predicted values and may vary from experimental results. The numbering of the dibenzothiophene ring system follows IUPAC nomenclature.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will likely be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
-
2D NMR Acquisition:
-
Acquire standard COSY, HSQC, and HMBC experiments using the instrument's default parameters, adjusting as necessary for the specific sample.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum.
Interpreting the Mass Spectrum of this compound
The molecular ion region of the mass spectrum of this compound is expected to show a characteristic cluster of peaks due to the presence of bromine and chlorine isotopes. The most abundant peaks will be for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions.
Fragmentation Pathways
Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For halogenated dibenzothiophenes, the loss of a halogen atom (Br· or Cl·) or a C-S bond cleavage are plausible fragmentation routes.
Conceptual Fragmentation Analysis
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Acquire a full scan mass spectrum to observe the molecular ion and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Fingerprints
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its chemical bonds.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
| C-S stretch | 750-600 |
| C-Cl stretch | 800-600 |
| C-Br stretch | 600-500 |
| Aromatic C-H out-of-plane bending | 900-675 |
The out-of-plane C-H bending vibrations in the "fingerprint" region (below 1500 cm⁻¹) are particularly useful for distinguishing between different substitution patterns on the aromatic rings.
Experimental Protocol for FTIR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The Definitive Answer: Single-Crystal X-ray Crystallography
For an unequivocal confirmation of the molecular structure, including the absolute stereochemistry if applicable, single-crystal X-ray crystallography is the gold standard.[5][6] This technique provides a three-dimensional map of the electron density in a crystal, from which the precise positions of all atoms can be determined.
Workflow for X-ray Crystallography
Caption: The workflow for determining a molecular structure using single-crystal X-ray crystallography.
Experimental Considerations for X-ray Crystallography
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient size and quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound and its derivatives requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the primary framework of atomic connectivity, mass spectrometry confirms the molecular weight and offers corroborating fragmentation data. FTIR spectroscopy provides a rapid check for the presence of key functional groups and a unique fingerprint for the molecule. For an irrefutable determination of the three-dimensional structure, single-crystal X-ray crystallography stands as the ultimate arbiter. By judiciously employing this analytical toolkit and understanding the principles behind each technique, researchers can confidently and accurately elucidate the structures of these important halogenated heterocyclic compounds.
References
[5] Synthesis and structure of 4,6-disubstituted dibenzothiophenes and their use in the preparation of binuclear platinum(ii) complexes. New Journal of Chemistry. (Source: RSC Publishing) [1] Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Indian Academy of Sciences. [7] SUPPORTING INFORMATION. The Royal Society of Chemistry. [3] Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds. Benchchem. [4] Dibenzothiophene(132-65-0) 1H NMR spectrum. ChemicalBook. [8] Determination of polychlorodibenzothiophenes, the sulfur analogs of polychlorodibenzofurans, using various gas chromatographic/mass spectrometric techniques. Analytical Chemistry. (Source: ACS Publications) [9] 13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz. ResearchGate. [10] Dibenzothiophene. PubChem. [11] Dibenzothiophene Removal from Fuel Oil by Metal-Organic Frameworks: Performance and Kinetics. MDPI. [12] Dibenzothiophene-Containing Thiacarbaporphyrinoids. The Journal of Organic Chemistry. (Source: ACS Publications) [13] A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing. [14] Dibenzothiophene - Optional[FTIR] - Spectrum. SpectraBase. [15] Crystal structure of a dibenzothiophene (DBT) and... ResearchGate. [16] Short syntheses of 1-substituted dibenzothiophene derivatives. Organic & Biomolecular Chemistry. (Source: RSC Publishing) [17] One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. PMC. [18] Occurrence, physicochemical properties and environmental behavior of polychlorinated dibenzothiophenes: A comprehensive review and future perspectives. PubMed. [6] Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. ResearchGate. [19] 15 Free Compound Spectrum Databases For Researchers. BIORLAB. [20] Mass Spectral Databases. Wiley Science Solutions. [21] The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [2] Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [22] Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry. [23] mzCloud – Advanced Mass Spectral Database. mzCloud. [24] Mass Spectral Libraries (NIST 23 and Wiley Libraries). Scientific Instrument Services. [25] Spectral Database for Organic Compounds. Re3data.org. [26] Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Semantic Scholar. [27] Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [28] Occurrence and Source Identification of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans and Polychlorinated Biphenyls in Surface Sediments from Liangshui River in Beijing, China. MDPI. [29] Study of Structural and Thermodynamic Properties for Polychlorinated Dibenzothiophenes by Density Functional Theory. Journal of Chemical & Engineering Data. (Source: ACS Publications)
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Bromo-2-chloro-dibenzothiophene
For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 6-Bromo-2-chloro-dibenzothiophene, a key building block in the synthesis of advanced materials and complex pharmaceutical agents, is no exception. Its purity directly influences reaction yields, downstream impurity profiles, and the ultimate biological activity of the final compound.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind a multi-faceted analytical approach, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.
The Impurity Landscape: Understanding Potential Contaminants
A robust purity assessment begins with understanding what you are looking for. The synthesis of this compound, typically involving multi-step processes such as electrophilic halogenation and cross-coupling reactions, can introduce several classes of impurities.[1][2]
-
Organic Impurities: These are the most common and varied, arising from the manufacturing process.[3] They can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Partially reacted molecules from intermediate synthetic steps.
-
By-products: Resulting from side reactions, such as regioisomers (e.g., alternative bromination or chlorination positions on the dibenzothiophene core) or products of over-reaction.
-
Degradation Products: Formed if the compound is unstable under certain storage or reaction conditions.
-
-
Inorganic Impurities: These can originate from reagents, catalysts, or the manufacturing process itself.[4] Examples include residual metals (like palladium from cross-coupling reactions) or inorganic salts.[3]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[4]
The Regulatory Framework: A Nod to ICH Guidelines
In the context of drug development, the control of impurities is rigorously governed by international guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[3][5] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6] Understanding these thresholds is crucial, as they dictate the level of analytical scrutiny required. For instance, impurities found above the identification threshold (often as low as 0.05%) must be structurally characterized.[6]
Orthogonal Analytical Strategies: A Comparative Guide
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on orthogonal methods—techniques that measure the same attribute using different physicochemical principles. This approach significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being otherwise obscured.[7][8]
The primary analytical tools for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantifying non-volatile organic impurities and assay determination.[4] | High precision and accuracy; robust and widely available; excellent for purity percentage calculation.[7] | Requires a UV chromophore; may not resolve all impurities from the main peak; structural identification is limited. |
| LC-MS | Identifying unknown organic impurities and degradation products.[9] | Provides molecular weight information, aiding in structural elucidation; highly sensitive. | Response factors can vary significantly, making quantification complex without specific standards. |
| GC-MS | Quantifying volatile impurities, especially residual solvents.[4] | Excellent for separating and identifying volatile and semi-volatile compounds; highly sensitive and specific.[10] | Not suitable for non-volatile or thermally labile compounds; the target molecule itself is not amenable to GC. |
| NMR | Structural confirmation of the primary compound and identification/quantification of impurities.[8] | Provides detailed structural information; can be used for absolute quantification (qNMR) without a reference standard for the impurity.[11][12] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret, especially for minor components.[13] |
Visualizing the Purity Assessment Workflow
A systematic approach is critical for a thorough and efficient purity analysis. The following workflow outlines the key stages, from initial sample receipt to the final purity report.
Caption: A typical workflow for purity assessment.
Detailed Experimental Protocols
The following protocols provide a robust starting point for analysis. They should be validated for your specific instrumentation and sample matrix.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is the cornerstone for quantifying organic impurities. The choice of a C18 stationary phase is based on the hydrophobic nature of the polycyclic aromatic system of dibenzothiophene.[14] A gradient elution is employed to ensure that both closely-related and more retained impurities are effectively separated within a reasonable timeframe.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask. Ensure complete dissolution, using sonication if necessary.
- Dilute to the mark to achieve a final concentration of ~1.0 mg/mL.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18).[15]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 254 nm
- Column Temperature: 30 °C
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 50 | | 25.0 | 95 | | 30.0 | 95 | | 30.1 | 50 | | 35.0 | 50 |
3. System Suitability Test (SST):
- Before sample analysis, inject a standard solution (or the sample itself) five times.
- The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
- The tailing factor for the main peak should be between 0.8 and 1.5.
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Report any impurity with an area of ≥ 0.05%.
Protocol 2: Residual Solvent Analysis by Static Headspace GC-MS
This method is designed to detect and quantify volatile residual solvents from the synthesis. Headspace sampling is used to introduce only the volatile components into the GC system, protecting it from non-volatile materials like the target compound itself.
1. Sample and Standard Preparation:
- Standard Stock Solution: Prepare a stock solution containing expected residual solvents (e.g., Toluene, THF, Dichloromethane) at approximately 1 mg/mL in a suitable solvent like Dimethyl Sulfoxide (DMSO).
- Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into empty 20 mL headspace vials.
- Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.
2. GC-MS System and Conditions:
- GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
- Injector: Split mode (e.g., 20:1), 250 °C.
- Headspace Sampler:
- Oven Temperature: 80 °C
- Loop Temperature: 90 °C
- Transfer Line Temperature: 100 °C
- Equilibration Time: 15 min
- Mass Spectrometer:
- Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-350 amu.
- Ion Source Temperature: 230 °C.
3. Data Analysis:
- Identify solvent peaks in the sample chromatogram by comparing retention times and mass spectra to the prepared standards and a spectral library (e.g., NIST).
- Quantify any detected solvents using the calibration curve generated from the standards.
A Decision Framework for Analytical Technique Selection
The choice of technique depends on the analytical question being asked. This diagram provides a logical decision-making framework.
Caption: A decision tree for selecting the right analytical tool.
Conclusion
Assessing the purity of this compound is a multi-dimensional task that demands more than running a single chromatogram. It requires a strategic, orthogonal approach grounded in an understanding of potential impurities and regulatory expectations. By integrating high-resolution chromatographic techniques like HPLC and GC-MS with the unparalleled structural insight of NMR, researchers can build a comprehensive purity profile. This rigorous, self-validating methodology ensures the quality and integrity of this critical synthetic intermediate, thereby safeguarding the reliability of future research and the development of novel therapeutics.
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- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- PharmaInfo. Impurity Profiling: Theory and Practice. PharmaInfo.
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- Biomedical Journal of Scientific & Technical Research. (2024, December 26).
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Safety Operating Guide
Personal protective equipment for handling 6-BroMo-2-chloro-dibenzothiophene
An Expert Guide to the Safe Handling and Disposal of 6-Bromo-2-chloro-dibenzothiophene
For the diligent researcher, the synthesis and application of novel compounds are the cornerstones of discovery. This compound, a halogenated polycyclic aromatic sulfur heterocycle, represents a class of molecules with considerable scientific interest. However, its unique structure necessitates a handling protocol that is both rigorous and intelligently designed. This guide provides a comprehensive, field-tested framework for managing this compound, ensuring the safety of laboratory personnel and the integrity of your research from the moment of receipt to the final step of disposal.
Hazard Analysis: A Proactive Approach Based on Chemical Structure
Specific toxicological data for this compound is not extensively documented. Therefore, a robust safety plan must be derived from the known hazards of its constituent chemical classes.
-
Dibenzothiophene Core: The parent molecule, dibenzothiophene, is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) derivative found in petroleum.[1] Studies on this parent compound indicate acute oral toxicity in mice, with an LD50 of 470 mg/kg, and observed lesions including severe liver necrosis.[2] Safety data for dibenzothiophene classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
-
Halogenated Aromatic System: The presence of both bromine and chlorine substituents places this compound in the category of halogenated hydrocarbons. Chemicals in this class are known for potential skin and eye irritation.[4][5] Their disposal is strictly regulated due to environmental persistence.[6][7][8]
Based on this analysis, it is prudent to handle this compound as a substance that is potentially harmful if ingested or inhaled, a skin and eye irritant, and an environmental toxin.
The Core Protocol: Engineering Controls and Personal Protection
A multi-layered approach to safety, beginning with environmental controls and backed by personal barriers, is essential.
Engineering Controls: The First Line of Defense
Your primary protection from exposure is not PPE, but the environment in which you work.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed within a properly functioning and certified chemical fume hood.[6][8] This is non-negotiable and serves to contain any dusts or vapors at the source.
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to prevent the accumulation of fugitive emissions.
Personal Protective Equipment (PPE): An Essential Barrier
The appropriate selection of PPE provides a critical final barrier against exposure.
Table 1: PPE Requirements for Handling this compound
| Protection Area | Required Equipment | Justification and Best Practices |
| Hands | Double-gloving with nitrile gloves | Nitrile provides good chemical resistance for general organic compounds.[6][8] Double-gloving is a best practice that protects against tears and provides an easy way to remove a contaminated outer layer without exposing the skin. |
| Eyes / Face | ANSI Z87.1-compliant safety goggles with side shields | Protects eyes from splashes.[6] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn over safety glasses. |
| Body | Fully-buttoned, flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[6][8] |
| Respiratory | None required under normal fume hood use. | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be available for emergency situations such as a significant spill outside of a fume hood.[9][10] |
Procedural Workflow: A Step-by-Step Guide
This workflow is designed to be a self-validating system, where each step logically and safely progresses to the next.
Caption: A three-phase workflow for the safe handling of this compound.
Emergency Response Protocols
Preparedness is paramount for mitigating the impact of an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4][11] Remove all contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes immediately with water from an eyewash station for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand), collect it with non-sparking tools, and place it in your halogenated waste container.[12] For any large spill, or a spill outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[7]
Waste Management and Disposal Plan
The disposal of halogenated compounds is a critical step governed by environmental regulations.
-
Segregation is Mandatory: All waste streams containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6][7][8] This includes mother liquors, contaminated solvents, and solid materials like used silica gel or filter paper. Never mix halogenated and non-halogenated waste streams.[13]
-
Container Integrity: Use a chemically compatible container with a secure, tight-fitting lid. The container must be kept closed at all times except when waste is being added.[13][14]
-
Proper Labeling: The waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[7] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full names—no formulas or abbreviations.[13]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area, preferably in secondary containment.[14] Follow your institution's specific procedures for requesting a pickup by EHS personnel. Under no circumstances should this chemical or its solutions be poured down the drain .[6][14]
By integrating these expert-level protocols into your laboratory's standard operating procedures, you can handle this compound with the highest degree of safety and responsibility, ensuring a secure environment for groundbreaking research.
References
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Lizarraga LE, Dean JL II, Weitekamp CA, et al. (2022). Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0). U.S. Environmental Protection Agency. [Link]
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Mahaffey, J. A., et al. (1988). Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases. Journal of Toxicology and Environmental Health. [Link]
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National Center for Biotechnology Information. (2022). Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0), INTRODUCTION. [Link]
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Lizarraga, L. E., et al. (2022). Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0). U.S. Environmental Protection Agency. [Link]
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Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Hess Corporation. (2012). Safety Data Sheet for Sulfur. [Link]
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Braun Research Group, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
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Washington State University Environmental Health & Safety. Halogenated Solvents Safety Data Sheet. [Link]
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Science Ready. (2023). Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
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North Carolina Department of Health and Human Services. (2019). Occupational Safety Resources on Sulfuric Acid. [Link]
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Fisher Scientific. (2023). Safety Data Sheet for 1-Bromo-2,6-dichlorobenzene. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
